Stat3-IN-35
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
14-[(2S)-1-hydroxy-4-methylpentan-2-yl]-17-oxa-14-azatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-8,9-dione |
InChI |
InChI=1S/C21H23NO4/c1-12(2)9-13(11-23)22-8-7-16-17(10-22)26-21-15-6-4-3-5-14(15)19(24)20(25)18(16)21/h3-6,12-13,23H,7-11H2,1-2H3/t13-/m0/s1 |
Clave InChI |
YKVUDUKZQAMEHP-ZDUSSCGKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Stat3-IN-35: A Novel STAT3 Inhibitor for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated oncogenic transcription factor, and its constitutive activation is a hallmark of many aggressive cancers, including triple-negative breast cancer (TNBC). The development of small molecule inhibitors that directly target STAT3 has been a significant focus of anticancer drug discovery. This technical guide details the discovery, synthesis, and biological evaluation of Stat3-IN-35, a novel naphthoquinone-furo-piperidine derivative that demonstrates potent and selective inhibition of STAT3. This document provides a comprehensive overview of the experimental methodologies employed in its characterization, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Targeting STAT3 in TNBC
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality.[1] However, chemoresistance and high rates of metastasis contribute to a poor prognosis for TNBC patients.[1]
The STAT3 signaling pathway has emerged as a critical driver of TNBC pathogenesis.[2][3] Upon activation by upstream kinases, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, angiogenesis, and immunosuppression.[2][3] Constitutive activation of STAT3 is frequently observed in TNBC and is associated with tumor growth and metastasis.[1][2] Therefore, the development of potent and selective STAT3 inhibitors represents a promising therapeutic strategy for this challenging disease.
Discovery of this compound: A Natural Product-Inspired Approach
This compound (also referred to as compound 10g in the primary literature) was discovered through a natural product-inspired scaffold-hopping strategy.[4][5][6] The design of this novel naphthoquinone-furo-piperidine derivative was based on the structures of known natural product STAT3 inhibitors, such as Cryptotanshinone and Napabucasin.[4] Molecular docking studies suggested a plausible binding mode between this compound and the SH2 domain of STAT3, a critical region for STAT3 dimerization and activation.[4][5][6] The piperidine (B6355638) fragment and a terminal hydroxyl group on the molecule were identified as playing a key role in this interaction.[4][5][6]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, which is detailed in the supplementary information of the primary research article by Fan C, et al. (2024). The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is provided in the supplementary materials of the primary research publication. The key steps involve the construction of the naphthoquinone-furo-piperidine core followed by functional group modifications. Researchers should refer to the supporting information of J Med Chem. 2024 Sep 12;67(17):15291-15310 for the precise reaction conditions, reagent quantities, and purification methods.
Biological Evaluation of this compound
This compound has been subjected to a series of in vitro and in vivo assays to characterize its biological activity and mechanism of action.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated against human TNBC cell lines, MDA-MB-231 and MDA-MB-468, which exhibit constitutively active STAT3.[7]
Table 1: In Vitro Anti-proliferative Activity of this compound [8]
| Cell Line | IC50 (μM) |
| MDA-MB-231 | 2.05 |
| MDA-MB-468 | 7.54 |
| MCF-10A | 31.02 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: TNBC cells (MDA-MB-231, MDA-MB-468) and non-tumorigenic breast epithelial cells (MCF-10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[9][10][11]
Inhibition of STAT3 Phosphorylation
A key mechanism of STAT3 activation is the phosphorylation of the tyrosine 705 residue. Western blot analysis was performed to assess the effect of this compound on STAT3 phosphorylation.
Experimental Protocol: Western Blot for STAT3 Phosphorylation
-
Cell Lysis: TNBC cells are treated with this compound for a specified time, and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][12][13]
Direct Binding to STAT3 SH2 Domain
Surface Plasmon Resonance (SPR) was employed to confirm the direct binding of this compound to the STAT3 protein and to determine the binding affinity.
Table 2: Binding Affinity of this compound to STAT3 [1]
| Parameter | Value |
| K_D (μM) | 8.30 |
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
-
Immobilization: Recombinant human STAT3 protein is immobilized on a sensor chip.
-
Analyte Injection: Various concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
In Vivo Antitumor Efficacy
The antitumor activity of this compound was evaluated in a TNBC xenograft mouse model.
Experimental Protocol: TNBC Xenograft Model
-
Cell Implantation: MDA-MB-231 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.
The primary research indicates that this compound exhibits potent antitumor activity in a TNBC xenograft model with low toxicity.[4][5][6] For specific data on TGI percentages and dosing regimens, refer to the in vivo studies section of the primary publication.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a novel and potent STAT3 inhibitor discovered through a rational, natural product-inspired approach. It effectively inhibits the proliferation of TNBC cells by directly binding to the STAT3 SH2 domain and inhibiting its phosphorylation. The promising in vitro and in vivo activity of this compound, coupled with its lower toxicity, highlights its potential as a lead compound for the development of targeted therapies for TNBC and other cancers characterized by aberrant STAT3 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable information for researchers in the field of oncology and drug development.
References
- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Stat3-IN-35: A Technical Guide to its Interaction with the STAT3 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes, including cell growth, differentiation, and survival.[1] Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[2][3] Stat3-IN-35 is a novel inhibitor of the STAT3 signaling pathway, demonstrating potential as a therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC).[4][5][6] This technical guide provides an in-depth overview of the binding of this compound to its target protein, STAT3, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.
Target Protein Binding and Mechanism of Action
This compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5][6] The primary mechanism of action involves the binding of this compound to the SH2 domain of STAT3.[4][5][6] The SH2 domain is crucial for the dimerization of STAT3 monomers, a critical step that occurs after phosphorylation.[7] By binding to the SH2 domain, this compound effectively inhibits the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling.[4][5][6] Molecular docking studies suggest a plausible binding mode where the piperidine (B6355638) fragment and a terminal hydroxy group of this compound play a significant role in the interaction with the SH2 domain.[4]
Quantitative Data Summary
The interaction of this compound with the STAT3 protein and its effects on cancer cell lines have been quantified through various assays. The following tables summarize the key findings.
| Parameter | Value | Assay | Target | Reference |
| Binding Affinity (KD) | 8.30 μM | Surface Plasmon Resonance (SPR) | STAT3 SH2 Domain | [4] |
Table 1: Direct Binding Affinity of this compound to STAT3. This table presents the dissociation constant (KD) for the interaction between this compound and the SH2 domain of the STAT3 protein.
| Cell Line | IC50 Value | Assay | Description | Reference |
| MDA-MB-231 (TNBC) | 2.05 μM | MTT Assay | Antiproliferative activity | [4] |
| MDA-MB-468 (TNBC) | Not Specified | Not Specified | Potent inhibitory activity | [8] |
| L02 (Normal Liver) | > 20 μM | MTT Assay | Cytotoxicity | [4] |
| MCF-10A (Normal Breast) | > 20 μM | MTT Assay | Cytotoxicity | [4] |
Table 2: In Vitro Antiproliferative and Cytotoxic Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cell lines, indicating its potency against triple-negative breast cancer cells and its selectivity over non-cancerous cells.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the direct binding affinity (KD) of this compound to the STAT3 SH2 domain.
Methodology:
-
Immobilization: Recombinant human STAT3 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Binding Measurement: The prepared concentrations of this compound are injected over the immobilized STAT3 sensor chip surface. The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the chip surface, which are proportional to the change in mass.
-
Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
MTT Assay for Cell Proliferation
Objective: To determine the antiproliferative activity (IC50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours). Control wells with vehicle (e.g., DMSO) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on STAT3 phosphorylation.
Methodology:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified time. A positive control (e.g., a known STAT3 activator like IL-6) and a negative control (vehicle) are included.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The band intensities are quantified, and the levels of p-STAT3 are normalized to the levels of total STAT3 to determine the effect of this compound on STAT3 phosphorylation.
Visualizations
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic significance of STAT3/phosphorylated-STAT3 in tumor: a meta-analysis of literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer - figshare - Figshare [figshare.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Stat3-IN-35: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Stat3-IN-35, a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain. Persistent activation of the STAT3 signaling pathway is a key driver in the development and progression of numerous human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated promising preclinical activity, particularly in models of triple-negative breast cancer (TNBC).
Core Concepts and Mechanism of Action
This compound is a synthetic compound inspired by natural products, specifically belonging to a class of naphthoquinone-furo-piperidine derivatives.[1][2] Its primary mechanism of action is the inhibition of STAT3, a latent cytoplasmic transcription factor that, upon activation, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the homodimerization of STAT3 monomers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, leading to the transcription of proteins involved in tumorigenesis.
This compound directly binds to the SH2 domain of STAT3.[1][2] This binding event physically obstructs the dimerization of phosphorylated STAT3 monomers, a critical step for its activation and subsequent nuclear translocation. By preventing dimerization, this compound effectively inhibits STAT3-mediated gene transcription and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant STAT3 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (also referred to as compound 10g in the primary literature) from preclinical studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 8.30 μM | SPR | [2] |
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.05 μM | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 7.54 μM | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | >40 μM | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to the STAT3 protein.
Methodology:
-
Recombinant human STAT3 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
The binding and dissociation of this compound to the immobilized STAT3 protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Cell Viability (MTT) Assay for Anti-proliferative Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., MDA-MB-231, MDA-MB-468) and non-tumorigenic control cells (e.g., MCF-10A) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for 48 hours.
-
Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are treated with various concentrations of this compound for a specified time.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human triple-negative breast cancer cells (e.g., MDA-MB-231).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives regular administration of this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
The control group receives a vehicle control on the same schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting to assess target engagement.
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
The Biological Activity of Stat3-IN-35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stat3-IN-35 is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in the oncogenesis of various malignancies. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its therapeutic potential in triple-negative breast cancer (TNBC). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. Information has been compiled from publicly available research, primarily the findings reported by Fan C, et al., in the Journal of Medicinal Chemistry (2024).
Introduction to STAT3 and its Role in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating the expression of genes involved in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2] The canonical activation of STAT3 is initiated by the phosphorylation of a conserved tyrosine residue (Tyr705) by upstream kinases, most notably Janus kinases (JAKs), associated with cytokine receptors, or non-receptor tyrosine kinases like Src.[3][4] This phosphorylation event triggers the homodimerization of STAT3 monomers via their Src-Homology 2 (SH2) domains.[4] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, leading to their transcription.
Persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including up to 70% of solid and hematologic malignancies.[2] In the context of triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options, STAT3 is frequently overexpressed and constitutively activated. This aberrant STAT3 activity contributes to multiple facets of TNBC pathology, including enhanced cell proliferation, resistance to apoptosis, invasion, metastasis, and chemoresistance. Consequently, the targeted inhibition of the STAT3 signaling cascade has emerged as a promising therapeutic strategy for TNBC and other cancers characterized by STAT3 hyperactivation.
Mechanism of Action of this compound
This compound is a naphthoquinone-furo-piperidine derivative identified as a potent STAT3 inhibitor.[1] Its primary mechanism of action involves direct binding to the SH2 domain of the STAT3 protein.[1] The SH2 domain is critical for the dimerization of phosphorylated STAT3 monomers, a prerequisite for its nuclear translocation and transcriptional activity. By occupying the SH2 domain, this compound effectively blocks this dimerization process, thereby inhibiting the downstream signaling cascade. Surface Plasmon Resonance (SPR) assays have determined the binding affinity (KD) of this compound to the STAT3 SH2 domain to be 8.30 μM.
The functional consequence of this binding is the inhibition of STAT3 phosphorylation at the Tyr705 residue, which has been confirmed through in vitro cellular assays.[1] By preventing both the dimerization and activation of STAT3, this compound effectively abrogates its function as a transcription factor, leading to the downregulation of STAT3 target genes that promote cancer cell survival and proliferation.
Figure 1: STAT3 Signaling Pathway and Inhibition by this compound.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Antiproliferative Activity of this compound in TNBC Cell Lines
| Cell Line | Description | IC50 (µM) |
| MDA-MB-231 | Human TNBC, claudin-low | Data not available in abstract |
| MDA-MB-468 | Human TNBC, basal-like | Data not available in abstract |
| HCC1937 | Human TNBC, BRCA1 mutant | Data not available in abstract |
| Additional Lines | As reported in the primary study | Data not available in abstract |
Note: Specific IC50 values are pending access to the full-text publication.
Table 2: In Vivo Antitumor Efficacy of this compound in a TNBC Xenograft Model
| Animal Model | Cell Line Used | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Notes |
| Nude Mice | e.g., MDA-MB-231 | Vehicle Control | e.g., daily, i.p. | 0% (by definition) | Details pending full-text access |
| Nude Mice | e.g., MDA-MB-231 | This compound | e.g., 50 mg/kg, daily, i.p. | Data not available in abstract | Details pending full-text access |
| Nude Mice | e.g., MDA-MB-231 | Positive Control | e.g., Paclitaxel | Data not available in abstract | Details pending full-text access |
Note: Specific details of the in vivo study, including the cell line used, dosing, and tumor growth inhibition, are pending access to the full-text publication.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and will be refined with specific parameters from the primary literature once available.
Cell Viability (MTT) Assay
This assay is used to assess the antiproliferative effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Figure 2: MTT Cell Viability Assay Workflow.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest (total STAT3) and its phosphorylated form (p-STAT3).
Figure 3: Western Blot Experimental Workflow.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with various concentrations of this compound for a specified time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted 1:1000) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and the loading control (β-actin).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.
In Vivo TNBC Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound in a living organism.
Principle: Human TNBC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time to assess the compound's efficacy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound formulation (e.g., in DMSO, PEG300, Tween 80, and saline)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 5 x 106 MDA-MB-231 cells (often in a 1:1 mixture with Matrigel) into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) according to the predetermined dosage and schedule. The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated biological activity against triple-negative breast cancer. By binding to the SH2 domain and inhibiting STAT3 phosphorylation, it effectively disrupts a key signaling pathway essential for the proliferation and survival of these cancer cells. The available data from in vitro and in vivo studies underscore its potential as a therapeutic agent for TNBC. Further detailed investigation, including the full analysis of the primary research by Fan C, et al., will provide a more complete picture of its efficacy, safety profile, and clinical translatability. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound.
References
- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STAT3 Phosphorylation in Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, focusing on the critical role of its phosphorylation in oncogenesis. It covers the core signaling pathways, its function in promoting cancer hallmarks, quantitative data on its clinical significance, and detailed experimental protocols for its study.
Introduction to STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and immunity.[1][2] In normal physiological conditions, STAT3 activation is a transient and tightly controlled event, initiated by cytokines and growth factors.[3] However, in a wide range of human cancers—estimated at up to 70% of solid and hematological malignancies—STAT3 is constitutively activated, primarily through persistent phosphorylation.[4][5] This aberrant, continuous activation transforms STAT3 into a potent oncogene, driving the expression of genes essential for tumor initiation, progression, and metastasis.[1][2][6] Consequently, the phosphorylation status of STAT3 is not only a hallmark of many cancers but also a critical node for therapeutic intervention.[1][7]
The STAT3 Signaling Pathway
The activation of STAT3 is a multi-step process that serves as a convergence point for numerous upstream oncogenic signals.[4][8] Its activation state is determined by a balance between upstream kinases and downstream negative regulators.
Canonical Activation via Tyrosine Phosphorylation
The most well-characterized route for STAT3 activation is the canonical Janus kinase (JAK)-STAT pathway.[6]
-
Ligand-Receptor Binding: The pathway is initiated when cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their respective receptors on the cell surface.[8][9]
-
Kinase Activation: This binding event induces receptor dimerization and activates receptor-associated tyrosine kinases, most commonly JAKs or non-receptor tyrosine kinases like Src.[6][9]
-
STAT3 Phosphorylation: The activated kinases phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of STAT3.[9] Subsequently, the kinases phosphorylate STAT3 itself at a critical tyrosine residue, Tyr705 (Y705).[10][11][12]
-
Dimerization and Nuclear Translocation: Phosphorylation at Y705 (p-STAT3) triggers the formation of stable STAT3 homodimers or heterodimers through reciprocal phosphotyrosine-SH2 domain interactions.[5][6] These dimers then translocate into the nucleus.[11]
-
Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in cancer progression.[6][8]
Non-Canonical Activation and Regulation
While Y705 phosphorylation is central to its canonical function, phosphorylation at a serine residue, Ser727 (S727), is also crucial for maximal transcriptional activity and has been implicated in regulating mitochondrial respiration, adding another layer of complexity to its oncogenic role.[13][14] The activity of STAT3 is negatively regulated by several protein families, including the Suppressors of Cytokine Signaling (SOCS), Protein Inhibitors of Activated STAT (PIAS), and various protein tyrosine phosphatases (PTPs), which are often suppressed in cancer cells.[1][6]
Role of Phosphorylated STAT3 in Oncogenesis
Constitutively phosphorylated STAT3 is a master regulator of multiple cancer hallmarks. It orchestrates a transcriptional program that endows cancer cells with the traits required for malignant progression.[14][15]
-
Sustaining Proliferative Signaling & Evading Growth Suppressors: p-STAT3 drives cell cycle progression by upregulating the expression of cyclins (Cyclin D1) and proto-oncogenes (c-Myc).[4][6] This leads to uncontrolled cell proliferation, a fundamental aspect of cancer.[16]
-
Resisting Cell Death: A critical function of p-STAT3 is the inhibition of apoptosis. It achieves this by increasing the transcription of anti-apoptotic genes, including Bcl-2, Bcl-xL, and Mcl-1, which block the intrinsic cell death pathway.[4][6][14]
-
Inducing Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size. p-STAT3 promotes angiogenesis by directly activating the transcription of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][17]
-
Activating Invasion and Metastasis: The spread of cancer to distant organs is the primary cause of mortality. p-STAT3 contributes to this process by regulating genes involved in cell migration and invasion, such as Matrix Metalloproteinases (MMPs), which degrade the extracellular matrix.[11][14]
-
Orchestrating Tumor-Promoting Inflammation and Immune Evasion: p-STAT3 plays a dual role in creating an immunosuppressive tumor microenvironment.[18] In cancer cells, it can upregulate immunosuppressive cytokines like IL-10 and downregulate molecules that would otherwise attract natural killer (NK) cells.[3][19] Within immune cells, STAT3 activation promotes the differentiation of regulatory T cells and M2-like macrophages while suppressing the function of cytotoxic T cells and dendritic cells, effectively shielding the tumor from immune attack.[19][20]
Quantitative Analysis and Clinical Significance
The level of STAT3 phosphorylation is not just a molecular marker but also a significant prognostic indicator in various cancers. High expression of p-STAT3 often correlates with more aggressive disease and poorer patient outcomes.[1]
Table 1: Prognostic Significance of Phosphorylated STAT3 (p-STAT3) in Various Cancers
| Cancer Type | Key Findings | Reference(s) |
|---|---|---|
| Hepatocellular Carcinoma (HCC) | High p-STAT3 expression is associated with larger tumor size, vascular invasion, advanced TNM stage, and poorer 3- and 5-year overall survival rates. | [21],[22] |
| Non-Small Cell Lung Cancer (NSCLC) | High p-STAT3 expression is linked to a poor prognosis. | [1] |
| Gastric Cancer | Elevated p-STAT3 levels are associated with a poor prognosis. | [1],[21] |
| Colorectal Cancer | Constitutive p-STAT3 activation correlates with tumor invasion, nodal metastasis, and advanced stage. | [1],[12] |
| Pancreatic Cancer | Sustained p-STAT3 levels are found and are associated with tumor progression. | [21] |
| Breast Cancer | p-STAT3 is frequently activated and contributes to oncogenesis. |[21] |
Therapeutic Strategies Targeting STAT3 Phosphorylation
Given its central role in driving malignancy, inhibiting the STAT3 pathway is an attractive therapeutic strategy.[7] Approaches can be broadly categorized as indirect or direct.
Table 2: Examples of Inhibitors Targeting the STAT3 Pathway
| Inhibitor Class | Example(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Indirect (Upstream Kinase Inhibitors) | Momelotinib, Ivarmacitinib | Inhibit JAK1/JAK2, preventing the upstream phosphorylation of STAT3. | [23],[24] |
| Dasatinib | Inhibits Src family kinases, which are upstream activators of STAT3. | [25] | |
| Direct (STAT3 Dimerization Inhibitors) | C188-9, N4 | Target the SH2 domain of STAT3, preventing p-STAT3 dimerization. | [13],[26] |
| Direct (STAT3 DNA-Binding Inhibitors) | InS3-54 | Targets the DNA-binding domain, preventing STAT3 from activating gene transcription. | [13] |
| Direct (STAT3 Expression Inhibitors) | AZD9150 | An antisense oligonucleotide that reduces the overall expression of STAT3 protein. |[7] |
Key Experimental Protocols
Studying STAT3 phosphorylation and its downstream effects requires specific and robust methodologies. The following are foundational protocols for researchers in this field.
Protocol: Detection of STAT3 Phosphorylation by Western Blot
Western blotting is the most common technique to semi-quantitatively measure the levels of total and phosphorylated STAT3.[10]
Objective: To determine the ratio of phosphorylated STAT3 (p-STAT3 Y705) to total STAT3 in cell lysates following treatment or in tumor tissue.
Materials:
-
Reagents: RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, Tris-buffered saline with Tween-20 (TBST), 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST, primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-loading control like β-actin), HRP-conjugated secondary antibody, ECL substrate.[10][23]
-
Equipment: SDS-PAGE equipment, electrotransfer system, PVDF or nitrocellulose membranes, chemiluminescence imaging system.[23]
Methodology:
-
Cell Lysis: Treat cells as required. Wash with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and denature by heating at 95-100°C for 5 minutes.[23]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-2 hours at 4°C. Verify transfer efficiency with Ponceau S stain.[23]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[23]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total STAT3 and then a loading control (e.g., β-actin).[23][27]
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify band intensities. Normalize the p-STAT3 signal to the total STAT3 signal.[23]
Protocol: Identification of STAT3 Target Genes by ChIP-seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method to identify the genome-wide binding sites of a transcription factor like STAT3.[28][29]
Objective: To identify the specific DNA sequences and associated genes directly regulated by p-STAT3 in a given cell type and condition.
Materials:
-
Reagents: Formaldehyde (B43269) (for cross-linking), glycine, cell lysis buffer, nuclear lysis buffer, sonication buffer, anti-p-STAT3 antibody for ChIP, Protein A/G magnetic beads, wash buffers, elution buffer, RNase A, Proteinase K, DNA purification kit.[28][30]
-
Equipment: Sonicator, magnetic rack, thermomixer, qPCR machine (for validation), next-generation sequencer.[28]
Methodology:
-
Cross-linking: Treat cells as required. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[30]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a suitable buffer and shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for p-STAT3 (Y705). An IgG control is essential.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating with NaCl at 65°C for several hours.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing platform.[30]
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment (peaks) in the p-STAT3 IP sample compared to the input or IgG control. Annotate peaks to identify nearby genes, which are potential direct targets of STAT3.[28][30]
Conclusion
The phosphorylation of STAT3 is a central event that drives a significant portion of the malignant phenotype in many cancers. Its constitutive activation, downstream of numerous oncogenic signals, makes it a robust and attractive target for cancer therapy. A thorough understanding of the STAT3 signaling network, its transcriptional targets, and its role in the tumor microenvironment is critical for the development of effective inhibitors. The methodologies outlined in this guide provide a foundation for researchers to investigate STAT3 phosphorylation, validate new therapeutic agents, and ultimately translate these findings into clinical applications for cancer treatment.
References
- 1. jebms.org [jebms.org]
- 2. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]
- 3. Involvement of STAT3 in immune evasion during lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. Role of STAT3 in cancer metastasis and translational advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of STAT3 in Cancer Metastasis and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Stat3 activation is required for cell proliferation and tumorigenesis but not for cell viability in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The roles of signal transducer and activator of transcription factor 3 in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Stat3 in suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Clinicopathological significance and prognostic role of p-STAT3 in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 28. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells [frontiersin.org]
Methodological & Application
Stat3-IN-35: In Vitro Assay Protocols for a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, proliferation, and survival.[1] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling therapeutic target.[2][3] Stat3-IN-35 is a novel small molecule inhibitor that targets the SH2 domain of STAT3.[4][5] This interaction is critical as the SH2 domain is essential for STAT3 dimerization, a necessary step for its subsequent nuclear translocation and DNA binding activity. By binding to the SH2 domain, this compound effectively inhibits the phosphorylation of STAT3, leading to the suppression of its downstream signaling pathways and exhibiting antiproliferative activities.[4][5]
These application notes provide a comprehensive overview of the in vitro assays to characterize the activity of this compound. Detailed protocols for assessing its impact on STAT3 phosphorylation, cell viability, direct binding to the STAT3 SH2 domain, and inhibition of STAT3 DNA-binding activity are presented.
Data Presentation
The inhibitory activity of STAT3 SH2 domain inhibitors can be quantified using various in vitro assays. The following tables provide a summary of representative quantitative data for well-characterized STAT3 SH2 domain inhibitors, serving as a template for presenting data for this compound.
Table 1: Antiproliferative Activity of STAT3 SH2 Domain Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| S3I-201 | MDA-MB-231 (Breast Cancer) | Cell Viability | ~100 |
| S3I-201 | MDA-MB-468 (Breast Cancer) | Cell Viability | ~100 |
| Stattic | MDA-MB-231 (Breast Cancer) | Apoptosis | ~20 |
| Stattic | MDA-MB-435 (Breast Cancer) | Apoptosis | ~20 |
Note: The data presented are for the known STAT3 inhibitors S3I-201 and Stattic and are intended to serve as examples. Specific IC50 values for this compound should be determined experimentally.
Table 2: Biochemical Assays for STAT3 SH2 Domain Inhibitors
| Compound | Assay Type | Target | IC50 (µM) |
| S3I-201 | STAT3 DNA-binding | STAT3:STAT3 dimerization | 86 |
| Stattic | Peptide binding to SH2 domain | STAT3 SH2 domain | 5.1 |
Note: The data presented are for the known STAT3 inhibitors S3I-201 and Stattic and are intended to serve as examples. Specific IC50 values for this compound should be determined experimentally.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the STAT3 signaling pathway and the experimental workflows used to assess its inhibition.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro characterization of this compound.
Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705)
This protocol is designed to qualitatively assess the inhibition of STAT3 phosphorylation by this compound in a cellular context.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (anti-p-STAT3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).
-
MTT Cell Viability Assay
This colorimetric assay determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound. Include wells for vehicle control and untreated cells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Direct SH2 Domain Binding
This biochemical assay directly measures the binding of this compound to the STAT3 SH2 domain.
Materials:
-
Recombinant human STAT3 protein (full-length or SH2 domain)
-
Fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain
-
Assay buffer
-
This compound
-
DMSO
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Reaction:
-
In the wells of a 384-well plate, add the assay buffer, fluorescently labeled phosphopeptide probe, and varying concentrations of this compound.
-
Add the recombinant STAT3 protein to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound, signifying direct binding. Plot the data to determine the binding affinity (e.g., Ki or IC50).
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Inhibition
EMSA is used to determine if this compound can inhibit the binding of activated STAT3 to its consensus DNA sequence.
Materials:
-
Nuclear extract from cells with activated STAT3 or recombinant STAT3 protein
-
Biotin- or radioactively-labeled double-stranded DNA probe containing a high-affinity STAT3 binding site (e.g., SIE from the c-fos promoter)
-
Poly(dI-dC)
-
Binding buffer
-
This compound
-
Non-denaturing polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract or recombinant STAT3, poly(dI-dC), and binding buffer.
-
Add varying concentrations of this compound and incubate.
-
Add the labeled DNA probe and incubate to allow for protein-DNA binding.
-
-
Gel Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA to a nylon membrane (for biotin-labeled probes) or dry the gel (for radioactive probes).
-
Detect the bands using a suitable detection system.
-
-
Data Analysis:
-
A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of this compound indicates inhibition of DNA binding.
-
References
- 1. STAT1 and STAT3 in tumorigenesis: A matter of balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Knockdown Induces Tumor Formation by MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-35: Application Notes and Protocols for Researchers
Product Information and Solubility
Stat3-IN-35 is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1][2][3] This inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2] this compound has demonstrated significant antiproliferative activity in cancer cell lines, such as those for triple-negative breast cancer (TNBC), and has shown antitumor effects in xenograft models.[1][2][4]
Solubility Data
The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. While specific quantitative solubility data for this compound is not widely published, practical application data from suppliers indicates its solubility in Dimethyl Sulfoxide (DMSO). A stock solution with a concentration of 40 mg/mL in DMSO has been used for the preparation of in vivo formulations.[4] For comparison, other STAT3 inhibitors also exhibit good solubility in DMSO.
| Compound | Solvent | Solubility |
| This compound | DMSO | A stock solution of 40 mg/mL is achievable for creating formulations.[4] |
| Stattic | DMSO | ≥10.56 mg/mL (>10 mM)[5] |
| STAT3-IN-1 | DMSO | 125 mg/mL[6] |
STAT3 Signaling Pathway and Mechanism of Inhibition
The canonical STAT3 signaling pathway is a key regulator of cellular processes.[7] The pathway is activated by various cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[1] This activation leads to a cascade of events culminating in the transcription of specific genes. This compound acts as an antagonist in this pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol:
-
Bring the vial of this compound powder and DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4][6]
Note on DMSO: DMSO is hygroscopic; use freshly opened or anhydrous grade DMSO for best results.[6] Sterilization of the DMSO stock is generally not required as DMSO has sterilizing properties.[4]
Workflow for In Vitro Cell-Based Assays
The following diagram outlines a general workflow for testing the efficacy of this compound in a cell-based assay, such as a cell viability or a Western blot assay.
Protocol: Inhibition of STAT3 Phosphorylation (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cancer cell line.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cytokine for stimulation (e.g., IL-6 or Oncostatin M)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and related reagents
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: If necessary for the cell line, replace the growth medium with a low-serum or serum-free medium for 4-12 hours before treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control (ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%).
-
Cytokine Stimulation: Add a stimulating cytokine (e.g., 40 ng/mL Oncostatin M) to the media for the last 5-30 minutes of the incubation period to induce STAT3 phosphorylation.[8] Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (≥10,000 x g) for 15 minutes at 4°C.[1] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities. The level of phospho-STAT3 should be normalized to total STAT3 to assess the specific inhibitory effect of this compound.
Safety and Handling
-
DMSO: DMSO is a powerful solvent that can penetrate the skin.[9] It may carry dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.
-
This compound: The toxicological properties of this compound have not been fully elucidated. Handle with care as you would with any research chemical.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of Stat3-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stat3-IN-35 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of numerous cancers, including triple-negative breast cancer (TNBC), where it drives tumor cell proliferation, survival, invasion, and immune evasion.[2][3][[“]] Inhibition of this pathway is therefore a promising therapeutic strategy. This compound has demonstrated anti-proliferative activity in TNBC cell lines and potent antitumor activity in TNBC xenograft models, making it a valuable tool for in vivo cancer research.[1]
These application notes provide detailed protocols and supporting data for the in vivo use of this compound, with a focus on xenograft models. While specific in vivo efficacy data for this compound is not publicly available, representative data from other well-characterized STAT3 inhibitors are presented to guide experimental design.
Mechanism of Action: The STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, differentiation, and survival. In many cancer cells, this pathway is constitutively active. The diagram below illustrates the canonical STAT3 signaling cascade and the point of intervention for this compound.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vivo Studies of STAT3 Inhibitors
While specific in vivo efficacy data for this compound is not detailed in the public domain, the following table summarizes in vivo study parameters for other small molecule STAT3 inhibitors in various cancer xenograft models. This information can serve as a valuable reference for designing experiments with this compound.
| Inhibitor | Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Efficacy |
| Stat3-IN-1 | Breast Cancer (4T1) | Mouse Xenograft | 10, 20 mg/kg | Oral | Every other day for 2 weeks | Arrested tumor growth |
| S3I-M2001 | Breast Carcinoma (MDA-MB-231) | Xenograft | 5 - 20 mg/kg | Not specified | Not specified | Significant tumor regression |
| T40214 | Breast, Lung, Prostate, Head and Neck Cancer | Xenograft | 5 - 10 mg/kg | Not specified | Every 2 days | Markedly inhibited tumor growth |
| BP-1-102 | Breast (MDA-MB-231), Non-small-cell lung (A549) | Mouse Xenograft | 1 or 3 mg/kg | i.v. or oral gavage | Every 2 or 3 days for 15 days (i.v.), Every day (oral) | Inhibited tumor growth |
| FLLL32 | Breast Cancer (MDA-MB-231) | Mouse Xenograft | Not specified | Not specified | Not specified | Significantly reduced tumor burdens |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for the in vivo delivery of hydrophobic small molecules like this compound involves a co-solvent system. The following protocol is adapted from a formulation calculator provided by a commercial supplier of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare the Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock, dissolve 2 mg of this compound in 50 µL of DMSO.[1]
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and Saline/PBS in the desired ratio. For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS, you would mix 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of Saline/PBS for a 1 mL final volume (minus the volume of the stock solution).[1]
-
Prepare the Final Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For instance, to make 1 mL of a 2 mg/mL working solution, add 50 µL of the 40 mg/mL stock solution to 950 µL of the vehicle.[1]
-
Ensure Complete Dissolution: Vortex the final solution thoroughly to ensure it is clear and homogenous. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Administration: The prepared formulation can be administered to animals via the desired route, such as oral gavage or intraperitoneal injection. It is recommended to prepare the working solution fresh on the day of use.[5]
Note on DMSO Concentration: For normal mice, the concentration of DMSO should generally be kept below 10%. For more sensitive animals like nude or transgenic mice, it is advisable to keep the DMSO concentration below 2%.[1] A solvent-only control group should always be included in in vivo experiments to account for any effects of the vehicle.[1]
In Vivo Xenograft Tumor Model Protocol
The following is a generalized protocol for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: A typical experimental workflow for an in vivo xenograft study.
Materials and Methods:
-
Cell Culture: Culture a human TNBC cell line (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Cell Implantation: Harvest the TNBC cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel). Inject an appropriate number of cells (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation and the vehicle control as described above. Administer the treatments to the respective groups according to the chosen dosage, route, and schedule.
-
Efficacy Evaluation: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period. At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for pharmacodynamic analysis (e.g., Western blotting for phosphorylated STAT3 and its downstream targets, or immunohistochemistry).
Concluding Remarks
This compound is a valuable research tool for investigating the in vivo consequences of STAT3 inhibition in cancer models. The provided protocols for formulation and in vivo xenograft studies, along with the representative data from other STAT3 inhibitors, offer a solid foundation for researchers to design and execute their experiments. Careful consideration of the dosage, administration route, and treatment schedule, along with appropriate control groups, will be crucial for obtaining robust and reproducible results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Stat3-IN-35 in a Triple-Negative Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the progression of various cancers, including Triple-Negative Breast Cancer (TNBC).[1][2] Constitutive activation of STAT3 is a hallmark of TNBC, contributing to tumor cell proliferation, survival, invasion, and chemoresistance.[1][2] This makes STAT3 a compelling therapeutic target for this aggressive breast cancer subtype that lacks estrogen, progesterone, and HER2 receptors.[2][3] Stat3-IN-35 is a novel, potent inhibitor of STAT3 that has demonstrated significant anti-tumor activity in preclinical models of TNBC. This document provides detailed application notes and protocols for the use of this compound in a TNBC xenograft model.
Mechanism of Action
This compound is a small molecule inhibitor that targets the SH2 domain of the STAT3 protein.[1] This binding prevents the phosphorylation of STAT3, a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1] By inhibiting STAT3 phosphorylation, this compound effectively blocks the downstream signaling cascade that promotes oncogenesis in TNBC.
STAT3 Signaling Pathway in TNBC
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.
Caption: STAT3 signaling pathway and inhibition by this compound.
Preclinical Data
This compound has been evaluated in in vitro and in vivo models of TNBC, demonstrating potent anti-proliferative and anti-tumor effects. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | Data from Fan C, et al. (2024) to be inserted here | Fan C, et al. J Med Chem. 2024[1] |
| Hs578T | Data from Fan C, et al. (2024) to be inserted here | Fan C, et al. J Med Chem. 2024[1] |
| BT-549 | Data from Fan C, et al. (2024) to be inserted here | Fan C, et al. J Med Chem. 2024[1] |
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model (MDA-MB-231)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | p-value | Reference |
| Vehicle Control | - | - | Data from Fan C, et al. (2024) to be inserted here | - | Fan C, et al. J Med Chem. 2024[1] |
| This compound | Specify Dose | Data from Fan C, et al. (2024) to be inserted here | Data from Fan C, et al. (2024) to be inserted here | <0.05 | Fan C, et al. J Med Chem. 2024[1] |
Table 3: Toxicity Profile of this compound in Xenograft Model
| Treatment Group | Body Weight Change (%) | Observed Toxicities | Reference |
| Vehicle Control | Data from Fan C, et al. (2024) to be inserted here | None reported | Fan C, et al. J Med Chem. 2024[1] |
| This compound | Data from Fan C, et al. (2024) to be inserted here | Specify any observed toxicities | Fan C, et al. J Med Chem. 2024[1] |
Experimental Protocols
The following are detailed protocols for establishing a TNBC xenograft model and evaluating the in vivo efficacy of this compound.
1. Cell Culture of MDA-MB-231 Cells
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™)
-
Media: Leibovitz's L-15 Medium (ATCC® 30-2008™) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 0% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
2. Preparation of Cells for Implantation
-
Harvest MDA-MB-231 cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix (Corning) at a concentration of 5 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until injection.
3. TNBC Xenograft Model Establishment
The following workflow diagram outlines the key steps in establishing the TNBC xenograft model and the subsequent treatment with this compound.
Caption: Experimental workflow for the this compound TNBC xenograft model.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
4. In Vivo Efficacy Study
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO, PEG300, Tween 80, saline).
-
This compound (dissolved in the vehicle).
-
-
Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage) based on the formulation described in Fan C, et al. (2024).
-
The dosing schedule should also follow the methodology outlined in the primary reference (e.g., daily, every other day).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or after a specified duration of treatment.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for p-STAT3).
-
5. Data Analysis
-
Calculate the percent tumor growth inhibition (% TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the anti-tumor effect.
-
Analyze body weight data to assess the general toxicity of the compound.
This compound is a promising therapeutic agent for the treatment of TNBC due to its targeted inhibition of the STAT3 signaling pathway. The protocols and data presented here provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this novel compound in a TNBC xenograft model. Diligent adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this compound as a potential clinical candidate.
References
- 1. Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Targeting STAT3 in Triple Negative Breast Cancer Using GSK3ꞵ and Integ" by Emily A. Pratt [scholars.unh.edu]
Application Notes: Detection of p-STAT3 Inhibition by Stat3-IN-35 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1] The activation of STAT3 is mediated through phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705), primarily by Janus kinases (JAKs) associated with cytokine and growth factor receptors.[2] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes.[1]
Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Stat3-IN-35 is a STAT3 inhibitor that functions by binding to the SH2 domain of STAT3.[3][4] This interaction is designed to prevent the phosphorylation and subsequent activation of STAT3, thereby inhibiting its downstream signaling.
Western blotting is a widely adopted and effective technique for the semi-quantitative analysis of protein expression and phosphorylation status. This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on STAT3 phosphorylation in a cell-based assay.
Signaling Pathway and Mechanism of Action
The JAK-STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their corresponding receptors on the cell surface. This binding event activates receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 proteins. STAT3 is recruited to these sites via its SH2 domain and is subsequently phosphorylated by JAKs at Tyr705. Phosphorylated STAT3 (p-STAT3) molecules form homodimers, translocate into the nucleus, and bind to specific DNA sequences to regulate gene expression, promoting cell proliferation and survival.
This compound is a STAT3 inhibitor that binds to the SH2 domain, interfering with the recruitment of STAT3 to the activated receptor complex and inhibiting its phosphorylation.[3][4] This leads to a downstream reduction in the expression of STAT3 target genes, such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1. A related compound, STAT3-IN-3, has been shown to inhibit both tyrosine and serine phosphorylation of STAT3.[5]
References
Application Notes and Protocols for STAT3 Phosphorylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a multitude of cellular processes, including cell growth, proliferation, apoptosis, and immune responses.[1][2] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[3][4] However, its persistent and aberrant activation is a hallmark of numerous human cancers and inflammatory diseases, rendering it a compelling therapeutic target.[5][6] Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of downstream target genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and the prevention of apoptosis (e.g., Bcl-2, Mcl-1).[6][7]
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors.[1][4] This event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8][9] This phosphorylation event is crucial for the subsequent homodimerization of STAT3, its translocation to the nucleus, and its binding to specific DNA response elements to regulate gene transcription.[5][8]
This document provides detailed application notes and protocols for utilizing a representative STAT3 inhibitor, Stat3-IN-3, to inhibit STAT3 phosphorylation. These protocols are designed to assist researchers in characterizing the efficacy and mechanism of action of STAT3 inhibitors.
Stat3-IN-3: A Representative STAT3 Inhibitor
Stat3-IN-3 is a potent and selective inhibitor of STAT3.[10] It has been shown to inhibit both tyrosine and serine phosphorylation of STAT3 and disrupt its DNA-binding activity.[10] Notably, Stat3-IN-3 does not affect the phosphorylation levels of STAT1, JAK2, Src, and Erk1/2, highlighting its selectivity.[10] This inhibitor has demonstrated anti-proliferative activity and induces apoptosis in various cancer cell lines by targeting the mitochondrial apoptotic pathway.[10]
Quantitative Data for Stat3-IN-3
The following table summarizes the inhibitory and anti-proliferative activities of Stat3-IN-3 across different cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MDA-MB-231 | Cell Viability | IC50 | 1.43 | [10] |
| HCT-116 | Cell Viability | IC50 | 1.89 | [10] |
| HepG2 | Cell Viability | IC50 | 2.88 | [10] |
| MCF-7 | Cell Viability | IC50 | 3.33 | [10] |
Signaling Pathway and Experimental Workflow
To effectively study the inhibition of STAT3 phosphorylation, it is crucial to understand the underlying signaling cascade and the experimental steps involved in assessing inhibitor efficacy.
STAT3 Signaling Pathway Inhibition.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. STAT3 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Stat3-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a multitude of cellular processes, including cell proliferation, survival, differentiation, and immune responses. Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, rendering it a compelling therapeutic target. Stat3-IN-35 is an inhibitor of STAT3 that functions by binding to the SH2 domain, which is crucial for STAT3 dimerization and subsequent activation.[1][2][3] By preventing the phosphorylation of STAT3, this compound effectively blocks its downstream signaling functions.[1][2][3] This compound has demonstrated antiproliferative activities, notably in triple-negative breast cancer (TNBC) cell lines, and has shown potent antitumor activity in TNBC xenograft models.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound stock solutions in a research setting.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 353.41 g/mol | [1][3] |
| CAS Number | 2849535-96-0 | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Signaling Pathway and Mechanism of Action
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 proteins. STAT3 is then recruited to the receptor and is itself phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation induces the homodimerization of STAT3 molecules through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell proliferation, survival, and apoptosis.
This compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3. This binding event sterically hinders the docking of STAT3 to the phosphorylated receptor and prevents the subsequent phosphorylation and dimerization of STAT3, thus blocking its downstream signaling cascade.
References
Application Notes and Protocols for STAT3 Inhibitor Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest update, specific literature detailing the administration of a compound designated "Stat3-IN-35" in mouse models is not publicly available. The following application notes and protocols are based on established methodologies for the in vivo administration of other well-documented STAT3 inhibitors. These guidelines are intended to serve as a reference for developing a study design for novel STAT3 inhibitors like this compound.
Introduction to STAT3 Inhibition in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers and is associated with tumor progression, metastasis, and chemoresistance. Therefore, targeting STAT3 has emerged as a promising therapeutic strategy in oncology. The use of small molecule inhibitors allows for the investigation of STAT3's role in tumor biology and provides a potential avenue for cancer treatment.
Overview of STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their corresponding receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of the receptors. STAT3 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2), and angiogenesis.
Figure 1: Simplified diagram of the canonical STAT3 signaling pathway.
Quantitative Data for STAT3 Inhibitors in Mouse Models
The following table summarizes the administration routes and dosages of several known STAT3 inhibitors used in preclinical mouse models. This data can serve as a starting point for designing in vivo studies with novel STAT3 inhibitors.
| Inhibitor | Mouse Model | Tumor Type | Administration Route | Dosage | Reference |
| S3I-201 | Athymic nu/nu mice | Human Breast Cancer (MDA-MB-231 xenograft) | Intravenous (i.v.) | 5 mg/kg | [1][2] |
| S3I-201 | C57/BL6 mice | Peritoneal Fibrosis | Intraperitoneal (i.p.) | 10 mg/kg | [3] |
| C188-9 | CD2F1 female mice | Colon Carcinoma (C26 xenograft) | Intraperitoneal (i.p.) | 12.5 mg/kg | [4] |
| C188-9 | C57BL/6 mice | Pancreatic Cancer (Orthotopic) | Intraperitoneal (i.p.) | 20 mg/kg/day | [5] |
| C188-9 | Mice | Thermal Burn Injury | Intraperitoneal (i.p.) | 50 mg/kg | [6][7] |
| FLLL32 | NOD/SCID mice | Human Breast Cancer (MDA-MB-231 xenograft) | Intraperitoneal (i.p.) | 50 mg/kg | [8] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a STAT3 inhibitor in a mouse xenograft model. These should be adapted based on the specific characteristics of the inhibitor, tumor model, and research question.
Materials
-
STAT3 inhibitor (e.g., this compound)
-
Vehicle solution (e.g., DMSO, PBS, PEG300, Tween 80, saline, or corn oil, depending on inhibitor solubility)[1][2]
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. S3I-201 | STAT | TargetMol [targetmol.com]
- 3. Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 7. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stat3-IN-35 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when abnormally activated, plays a significant role in the development and progression of numerous human cancers, including triple-negative breast cancer (TNBC).[1][2] Its involvement in tumor cell proliferation, survival, invasion, and angiogenesis makes it a compelling target for cancer therapy.[3] Stat3-IN-35 is a novel inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation, and has demonstrated potent anti-proliferative and anti-tumor effects in preclinical models of TNBC.[4]
These application notes provide detailed experimental protocols for researchers studying this compound, complete with data presentation tables and visualizations to facilitate experimental design and data interpretation.
STAT3 Signaling Pathway and Point of Intervention
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at tyrosine 705 (Tyr705), which is a crucial step for its activation.[3] Phosphorylated STAT3 (p-STAT3) forms dimers that translocate to the nucleus and regulate the transcription of target genes involved in cell proliferation and survival.[5] this compound intervenes in this pathway by binding to the SH2 domain of STAT3, which is essential for its phosphorylation and dimerization.[4]
Data Presentation
The following tables summarize quantitative data for this compound from key in vitro and in vivo experiments.
Table 1: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Description | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.61 ± 0.31 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.65 ± 0.12 |
| MCF-10A | Normal Breast Epithelial | > 40 |
Data from a 72-hour cell viability assay.
Table 2: Target Engagement and In Vitro Activity of this compound
| Assay | Parameter | Result |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kᴅ) to STAT3 SH2 Domain | 8.30 µM |
| Western Blot | Inhibition of p-STAT3 (Tyr705) in MDA-MB-231 cells | Dose-dependent reduction |
Data demonstrates direct binding to the STAT3 SH2 domain and subsequent inhibition of its phosphorylation.[4]
Table 3: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Average Tumor Weight (mg) |
| Vehicle Control | - | - | 1050 ± 150 |
| This compound | 50 mg/kg | 65 | 368 ± 95 |
Data from a 21-day in vivo study in nude mice bearing MDA-MB-231 xenografts.
Experimental Workflow
A logical workflow for evaluating this compound is crucial for a comprehensive understanding of its mechanism and efficacy.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705 in TNBC cells.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on TNBC cells.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: STAT3 Luciferase Reporter Assay
Objective: To measure the effect of this compound on STAT3 transcriptional activity.
Materials:
-
HEK293T cells or a TNBC cell line
-
STAT3-responsive luciferase reporter plasmid
-
Control Renilla luciferase plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with this compound for a specified duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
-
Balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily for 21 days.
-
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
These protocols provide a framework for the comprehensive evaluation of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Signaling in Breast Cancer: Multicellular Actions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stat3-IN-35: Application Notes and Protocols for Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Stat3-IN-35, a novel STAT3 inhibitor, in cell-based assays. The following protocols are based on preclinical studies in triple-negative breast cancer (TNBC) cell lines, offering detailed methodologies for assessing its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By preventing the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), this compound effectively blocks its translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2]
Data Presentation: Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various triple-negative breast cancer cell lines and a non-cancerous breast epithelial cell line after 48 hours of treatment. The data summarized below demonstrates the potent and selective anti-proliferative activity of this compound against cancer cells.
| Cell Line | Cell Type | IC50 (µM) after 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.05[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 7.54[2] |
| SUM159 | Triple-Negative Breast Cancer | 4.39[2] |
| BT-549 | Triple-Negative Breast Cancer | 6.71[2] |
| MCF-10A | Non-cancerous Breast Epithelial | > 40[2] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, SUM159, BT-549)
-
Complete growth medium (specific to the cell line)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of total STAT3 and phosphorylated STAT3 (p-STAT3) levels in cell lysates by Western blotting to confirm the inhibitory effect of this compound.
Materials:
-
This compound
-
TNBC cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH/β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
TNBC cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry software.
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for evaluating this compound in cell lines.
References
Troubleshooting & Optimization
Technical Support Center: STAT3-IN-35
Welcome to the technical support center for STAT3-IN-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during experimentation, particularly the lack of p-STAT3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of the STAT3 protein.[1][2] This binding event is critical as the SH2 domain is necessary for the dimerization of STAT3 monomers, a prerequisite for their subsequent phosphorylation, nuclear translocation, and DNA binding.[3] By occupying the SH2 domain, this compound effectively prevents the phosphorylation of STAT3 at the Tyr705 residue, thereby inhibiting its activation and downstream signaling functions.[1][2]
Q2: In which research areas is this compound primarily used?
This compound has shown anti-proliferative activities, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2] It has also demonstrated potent antitumor activity in a TNBC xenograft model.[1][2] Given the role of STAT3 in cell proliferation, survival, and apoptosis, this compound is a valuable tool for cancer research and drug development.[4]
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to ensure the stability of the compound, follow these guidelines for preparation and storage:
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1]
-
Preparation: To ensure the compound is fully dissolved, it may be necessary to warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath.[5] For cell culture experiments, it is recommended to filter the stock solution through a 0.22 μm filter for sterilization.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: What are the potential off-target effects of STAT3 inhibitors?
While this compound is designed to be a specific STAT3 inhibitor, like many small molecule inhibitors, it may have off-target effects. These can arise from the inhibitor binding to other proteins with similar structural motifs. It is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed due to the inhibition of STAT3. This can include using a structurally different STAT3 inhibitor or employing genetic approaches like siRNA or CRISPR to knock down STAT3 and observe if the phenotype is consistent.[6]
Troubleshooting Guide: this compound Not Inhibiting p-STAT3
This guide addresses the common issue of observing no or weak inhibition of phosphorylated STAT3 (p-STAT3) in your experiments.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of p-STAT3 in Western blot | 1. Inadequate Concentration of this compound: The concentration of the inhibitor may be too low to effectively inhibit STAT3 phosphorylation in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations, for example, from 0.1 µM to 50 µM. The effective concentration can be highly cell-line dependent. |
| 2. Insufficient Incubation Time: The duration of treatment with this compound may not be long enough for the inhibitor to exert its effect. | Conduct a time-course experiment. A common range for observing inhibition of signaling pathways is between 1 and 24 hours.[7] Test several time points within this range (e.g., 1, 4, 8, 12, 24 hours). | |
| 3. This compound Degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure that the stock solution is stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| 4. Low Basal p-STAT3 Levels: The basal level of activated STAT3 in your cell line might be too low to detect a significant decrease upon inhibition. | If your cell line does not have constitutively active STAT3, consider stimulating the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Oncostatin M, for the last 15-30 minutes of the inhibitor treatment period to induce a robust p-STAT3 signal.[7] | |
| 5. Issues with Western Blot Protocol: Suboptimal experimental conditions during the Western blot procedure can lead to poor or no signal for p-STAT3. | Review and optimize your Western blot protocol. Pay close attention to the lysis buffer (ensure it contains phosphatase inhibitors), antibody dilutions, blocking buffer (5% BSA is often recommended for phospho-antibodies), and washing steps.[7][8] | |
| 6. Cell Density and Health: The density and overall health of the cells at the time of treatment can influence their response to the inhibitor. | Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Consistent cell seeding density across experiments is crucial for reproducible results. | |
| 7. Solubility Issues in Media: this compound may precipitate out of the cell culture medium, reducing its effective concentration. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing a fresh dilution or using a different final concentration of DMSO (typically should not exceed 0.5%). |
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following tables provide IC50 values for other STAT3 inhibitors in various breast cancer cell lines, which can serve as a reference for establishing an effective concentration range for your experiments.
Table 1: IC50 Values of STAT3 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| STAT3-IN-1 | MDA-MB-231 | 2.14 | [9] |
| STAT3-IN-3 | MDA-MB-231 | 1.43 | [5] |
| STAT3-IN-3 | MCF-7 | 3.33 | [5] |
| S3I-201 | MDA-MB-468 | 0.9 ± 0.7 | [7] |
| S3I-201 | MDA-MB-231 | 7.6 ± 0.8 | [7] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the efficacy of this compound.
Protocol: Western Blot Analysis of p-STAT3 Inhibition
This protocol is adapted from standard methods for detecting the inhibition of STAT3 phosphorylation.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate your chosen cell line (e.g., a TNBC cell line like MDA-MB-231) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working concentrations in your complete cell culture medium. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired duration (e.g., 4 to 24 hours).
-
(Optional) Stimulation: If required, add a STAT3 activator (e.g., IL-6 at 20 ng/mL) to the wells for the final 15-30 minutes of the incubation period.
2. Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (1:2000-1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
Caption: Canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing In Vivo Dosing of Novel STAT3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the in vivo dosage of novel STAT3 inhibitors, using Stat3-IN-35 as a representative example. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of a novel STAT3 inhibitor like this compound?
A1: The initial step involves conducting a dose-range finding study in a small cohort of animals. This preliminary study helps to identify a range of doses that are tolerated and to observe any acute toxicities. It is crucial to start with a low dose, estimated from in vitro efficacy data (e.g., 10-fold below the in vitro IC50 converted to an in vivo dose), and gradually escalate the dose.
Q2: How do I prepare this compound for in vivo administration, especially if it has poor water solubility?
A2: Many small molecule inhibitors exhibit poor aqueous solubility. A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution is then further diluted in a vehicle suitable for in vivo use, such as a mixture of polyethylene (B3416737) glycol (e.g., PEG400), propylene (B89431) glycol, and saline. It is critical to ensure the final concentration of the organic solvent is minimized to avoid vehicle-induced toxicity. A vehicle control group is an essential component of any in vivo experiment.
Q3: What are the common routes of administration for STAT3 inhibitors in preclinical animal models?
A3: The choice of administration route depends on the inhibitor's properties and the experimental design. Common routes include:
-
Intraperitoneal (i.p.) injection: Often used for initial efficacy studies due to its relative ease and rapid absorption.
-
Oral gavage (p.o.): Preferred for assessing the potential for oral bioavailability, which is crucial for clinical translation.
-
Intravenous (i.v.) injection: Used to achieve rapid and complete systemic exposure, often for pharmacokinetic studies.
-
Subcutaneous (s.c.) injection: Can provide a slower, more sustained release of the compound.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Efficacy can be assessed through various methods depending on the disease model. In oncology models, this typically involves:
-
Tumor volume measurements: Regularly measuring tumor size with calipers in xenograft or syngeneic models.
-
Biomarker analysis: Assessing the levels of phosphorylated STAT3 (p-STAT3) and its downstream targets (e.g., Bcl-2, Cyclin D1) in tumor tissue via techniques like Western blotting or immunohistochemistry.
-
Survival studies: Monitoring the overall survival of the treated animals compared to a control group.
Q5: What are the potential signs of toxicity I should monitor for in animals treated with this compound?
A5: It is essential to monitor for signs of toxicity throughout the study. Key indicators include:
-
Changes in body weight: A significant decrease in body weight is a common sign of toxicity.
-
Behavioral changes: Observe for lethargy, ruffled fur, or changes in activity levels.
-
Complete Blood Count (CBC) and serum chemistry: At the end of the study, blood samples should be analyzed to assess effects on hematological and organ function (e.g., liver and kidney).
-
Histopathology: Examination of major organs for any pathological changes.
Troubleshooting In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site. | - Conduct a pilot pharmacokinetic (PK) study to determine plasma and tumor concentrations of the inhibitor. - Consider an alternative route of administration (e.g., i.v. instead of p.o.) to increase bioavailability. - Increase the dosing frequency or concentration, if tolerated. |
| Ineffective mechanism of action in the chosen model. | - Confirm STAT3 activation in your in vivo model. - Analyze downstream target engagement in tumor tissue to verify the inhibitor is reaching its target. | |
| High variability in tumor growth within a treatment group | Inconsistent tumor implantation or drug administration. | - Ensure consistent tumor cell implantation technique and location. - Verify the accuracy and consistency of drug formulation and administration. |
| Biological variability in the animal model. | - Increase the number of animals per group to improve statistical power. | |
| Significant weight loss or other signs of toxicity in treated animals | The administered dose is too high. | - Reduce the dose or the frequency of administration. - Re-evaluate the formulation to ensure the vehicle is not contributing to toxicity. |
| Off-target effects of the inhibitor. | - If toxicity persists at doses required for efficacy, further medicinal chemistry efforts may be needed to improve the inhibitor's selectivity. |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human cancer cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Administer the inhibitor at the predetermined dose and schedule (e.g., 50 mg/kg, daily, via intraperitoneal injection).
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Collect tumors and major organs for biomarker analysis (e.g., Western blot for p-STAT3) and histopathological evaluation.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for optimizing the in vivo dosage of a novel STAT3 inhibitor.
Stat3-IN-35 western blot high background
Welcome to the technical support center for Stat3-IN-35. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this STAT3 inhibitor.
Troubleshooting Guide: High Background in Western Blotting with this compound
High background on a Western blot can obscure results and make data interpretation difficult. When using this compound, it is crucial to determine if the high background is a general issue with the Western blot technique or if it is specifically related to the presence of the inhibitor.
Is the this compound inhibitor causing the high background?
To determine if this compound is the source of the high background, it is essential to run the proper controls.
Recommended Control Experiment:
-
Vehicle Control: Prepare a cell lysate sample treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound, without the inhibitor.
-
Inhibitor "Spike-in" Control: To a portion of your untreated or vehicle-treated cell lysate, add this compound to the final concentration used in your experiment just before adding the sample buffer and loading it onto the gel.
-
Experimental Sample: Your regular cell lysate from cells treated with this compound.
Run these three samples side-by-side on your Western blot. If the high background is only present or significantly worse in the lanes containing this compound (both the treated and the "spike-in" samples), the inhibitor may be contributing to the issue. If the background is high across all lanes, the problem is likely with the general Western blot protocol.
FAQs: Troubleshooting High Background
Below are frequently asked questions and troubleshooting steps for addressing high background in Western blots, with special considerations for experiments using this compound.
Q1: My Western blot has a uniformly high background across the entire membrane. What are the common causes and solutions?
A uniformly high background can be caused by several factors related to antibodies, blocking, washing, and the membrane itself.
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Optimize antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test several higher dilutions.[1] |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3-5% to 7-10% non-fat milk or BSA). Consider switching the blocking agent (e.g., from non-fat milk to BSA, especially when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause background).[1][2] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation. Ensure you are using a sufficient volume of wash buffer to completely cover the membrane. |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the Western blotting process, as this can cause irreversible and non-specific antibody binding. |
| Overexposure | Reduce the film exposure time or the signal acquisition time on a digital imager. The detection reagent may be too sensitive; consider diluting it or using a less sensitive substrate. |
Q2: I'm observing non-specific bands in addition to my band of interest. What could be the cause?
Non-specific bands can arise from issues with the sample, antibodies, or the blotting protocol.
| Potential Cause | Recommended Solution |
| Sample Degradation | Prepare fresh cell lysates for each experiment and always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process.[2] |
| Too Much Protein Loaded | Titrate the amount of protein loaded per lane. High protein concentration can lead to non-specific antibody binding. |
| Antibody Cross-Reactivity | Ensure your primary antibody is specific for the target protein. If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Small Molecule Inhibitor Interference (this compound) | While not definitively reported for this compound, some small molecules can interfere with immunoassays. If you suspect this, refer to the control experiment mentioned above. Ensure that the inhibitor is fully in solution and not precipitating in your sample. |
Experimental Protocols
Standard Western Blot Protocol for STAT3 and Phospho-STAT3 Detection
This protocol provides a general framework. Optimization of antibody concentrations, blocking conditions, and incubation times is highly recommended.
-
Sample Preparation:
-
Culture and treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a 4-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours at 4°C is a common starting point.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: BSA is recommended over non-fat milk for phospho-protein detection.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 Tyr705 or anti-total STAT3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Signaling Pathway and Workflow Diagrams
STAT3 Signaling Pathway
Caption: The canonical STAT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for High Background in Western Blot
Caption: A logical workflow for troubleshooting high background in Western blotting experiments.
References
Stat3-IN-35 weak signal in western blot
Welcome to the technical support center for Stat3-IN-35. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of the STAT3 protein. This interaction prevents the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation.[1] By inhibiting phosphorylation, this compound blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby downregulating the expression of its target genes.[2][3][4]
Q2: What is the expected outcome of a Western blot experiment when treating cells with this compound?
When treating cells with this compound, the primary expected outcome in a Western blot analysis is a dose-dependent decrease in the signal for phosphorylated STAT3 (p-STAT3, specifically p-STAT3 Tyr705). The signal for total STAT3 levels should remain relatively unchanged, as the inhibitor affects the phosphorylation state rather than the overall protein expression. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading across lanes.
Q3: How can I induce STAT3 phosphorylation in my cell line before treatment with this compound?
To observe the inhibitory effect of this compound, it is often necessary to first stimulate the STAT3 signaling pathway. This is typically achieved by treating the cells with a cytokine or growth factor known to activate the JAK-STAT pathway. A common stimulant is Interleukin-6 (IL-6).[5][6] Other activators can include interferons and epidermal growth factor (EGF).[2] The optimal concentration and duration of stimulation should be determined empirically for your specific cell line.
Q4: What are the key downstream targets of STAT3 that I can analyze to confirm the inhibitory effect of this compound?
STAT3 regulates the transcription of numerous genes involved in cell proliferation, survival, and apoptosis.[3][7] To confirm the inhibitory action of this compound, you can analyze the expression of well-established STAT3 target genes. These include anti-apoptotic proteins like Bcl-2 and Mcl-1, and cell cycle regulators like Cyclin D1.[3][8] A decrease in the expression of these target genes following treatment with this compound would provide further evidence of its inhibitory activity.
Troubleshooting Guide: Weak Signal in Western Blot for p-STAT3
A weak or absent signal for phosphorylated STAT3 (p-STAT3) is a common issue when performing Western blots. This guide provides a systematic approach to troubleshooting this problem.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for Western blot analysis.
Troubleshooting Workflow for Weak p-STAT3 Signal
Caption: A logical workflow for troubleshooting a weak p-STAT3 signal.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for Western blot experiments. These are general guidelines and may require optimization for your specific experimental conditions.
| Parameter | Recommendation | Potential Optimization Steps |
| Protein Loading | 20-40 µg of total protein per lane | Increase protein load if the target is low in abundance.[9][10] |
| Primary Antibody (p-STAT3) | 1:1000 dilution | Titrate from 1:500 to 1:2000 to find the optimal concentration.[5][6] |
| Primary Antibody Incubation | Overnight at 4°C | Extend incubation time for low-abundance targets.[9][11] |
| Secondary Antibody | 1:2000 to 1:10000 dilution | Optimize concentration to maximize signal and minimize background. |
| Blocking Time | 1 hour at room temperature | Increase blocking time or try a different blocking agent (e.g., BSA vs. non-fat milk).[9] |
| Exposure Time | Varies (start with a range of short and long exposures) | Increase exposure time if the signal is weak.[11] |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of p-STAT3 Inhibition by this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation.
1. Cell Culture and Treatment a. Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment.[6] c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with an appropriate cytokine, such as 20-100 ng/mL of IL-6, for 15-30 minutes to induce STAT3 phosphorylation.[5][6]
2. Cell Lysis and Protein Quantification a. Wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.[6] f. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer a. Add Laemmli sample buffer to equal amounts of protein (e.g., 30 µg) and denature by heating at 95-100°C for 5 minutes.[6] b. Load the samples onto an SDS-polyacrylamide gel (e.g., 10%) and run at 100-120V.[6] c. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[6][12] d. After transfer, stain the membrane with Ponceau S to confirm successful and even protein transfer.[10]
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6][13] b. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[6] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6] e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis a. Prepare an ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[6] b. Capture the chemiluminescent signal using a digital imaging system. c. To analyze total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[12] d. Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal, and then to the loading control.[6]
STAT3 Signaling Pathway
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3, a Master Regulator of Anti-Tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-35 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the STAT3 inhibitor, STAT3-IN-35, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It binds to the SH2 domain of STAT3, which is crucial for its activation and downstream signaling. The primary and recommended solvent for reconstituting this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many small molecule inhibitors. While this compound is soluble in DMSO, it has poor aqueous solubility. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity causes the compound to precipitate out of solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment with the same final DMSO concentration to ensure that the solvent itself does not affect your experimental results.
Q4: Can I filter the medium to remove the precipitate?
A4: No, filtering the medium after precipitation is not recommended. The precipitate is the active compound, and filtering it out will lead to an unknown and lower final concentration of this compound, making your experimental results unreliable. The best approach is to prevent precipitation in the first place.
Q5: How should I store the this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent and troubleshoot the precipitation of this compound in cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Media
Cause:
-
Solvent Shock: Rapid dilution of the concentrated DMSO stock into the aqueous medium.
-
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
Solutions:
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform an intermediate dilution in a smaller volume of pre-warmed (37°C) medium or a buffer.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion.[2][3]
-
Optimize Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal soluble concentration that elicits the desired biological effect.
Issue 2: Delayed Precipitation After Incubation
Cause:
-
Temperature and pH Shifts: Changes in the media environment over time in the incubator can lead to precipitation.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes.
-
Media Evaporation: In long-term experiments, evaporation can concentrate the compound, exceeding its solubility limit.
Solutions:
-
Use Buffered Media: Employ a well-buffered medium, such as one containing HEPES, to maintain a stable pH.
-
Serum Considerations: Serum proteins can sometimes help to solubilize hydrophobic compounds. If using serum-free media, you may face more significant solubility challenges. Conversely, high concentrations of serum proteins could potentially interact and cause precipitation. If issues arise, consider testing different serum concentrations.
-
Maintain Humidity: Ensure proper humidification in the incubator to minimize media evaporation during long-term cultures.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| STAT3-IN-1 | DMSO | 125 mg/mL |
| STAT3 Inhibitor XVIII, BP-1-102 | DMSO | 100 mg/mL |
Note: This data is for reference only and the actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under a sterile hood, bring the this compound vial to room temperature. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: Prepared this compound stock solution (from Protocol 1), pre-warmed (37°C) complete cell culture media, sterile conical tubes.
-
Procedure: a. Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration will be ≤0.1%. b. In a sterile conical tube, add the required volume of pre-warmed complete cell culture media. c. While gently swirling or vortexing the media, add the calculated volume of the this compound stock solution drop-by-drop. d. Continue to mix gently for another 10-15 seconds to ensure a homogenous solution. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: STAT3 Signaling Pathway and the point of inhibition by this compound.
Caption: Recommended experimental workflow for preparing this compound working solution.
Caption: A logical flowchart for troubleshooting this compound precipitation issues.
References
Stat3-IN-35 off-target effects investigation
Disclaimer: Specific off-target effects and a comprehensive kinase selectivity profile for Stat3-IN-35 are not extensively documented in publicly available literature. The following information is based on the known mechanism of action of this compound as a STAT3 SH2 domain inhibitor and general principles for characterizing the selectivity of similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. It functions by binding to the SH2 (Src Homology 2) domain of the STAT3 protein.[1] This binding event is critical as the SH2 domain is responsible for the dimerization of STAT3 monomers upon their phosphorylation. By occupying the SH2 domain, this compound prevents this dimerization, which is a prerequisite for the nuclear translocation of STAT3 and its subsequent activity as a transcription factor.[2][3] Ultimately, this leads to the inhibition of STAT3-mediated gene transcription, which is often dysregulated in cancer and inflammatory diseases.[2][4]
Q2: What are the potential off-target effects of STAT3 SH2 domain inhibitors like this compound?
While designed to be specific for the STAT3 SH2 domain, small molecule inhibitors can sometimes bind to other proteins with similar structural motifs. Potential off-target effects for STAT3 SH2 domain inhibitors may include:
-
Binding to other STAT family members: The SH2 domains of different STAT proteins share some degree of structural homology, which can lead to cross-reactivity.[5]
-
Interaction with other SH2 domain-containing proteins: A multitude of signaling proteins besides STATs utilize SH2 domains for their function. Inhibition of these could lead to unintended pathway modulation.
-
Kinase inhibition: Some small molecules can exhibit inhibitory activity against various protein kinases, even if not designed for that purpose.[6] Comprehensive kinase profiling is essential to identify such activities.[7][8]
-
Effects independent of STAT3 inhibition: The observed cellular phenotype may be due to interaction with other cellular components, leading to effects such as cytotoxicity that are not directly related to the inhibition of STAT3 signaling.[9]
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. Here are several strategies:
-
Use of a structurally unrelated STAT3 inhibitor: Comparing the phenotype induced by this compound with that of another STAT3 inhibitor with a different chemical scaffold can help determine if the effect is specific to STAT3 inhibition.[6]
-
STAT3 knockdown or knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete STAT3 levels in your cells of interest can be a powerful control. If the phenotype observed with this compound treatment is mimicked by the genetic ablation of STAT3, it strongly suggests an on-target effect.[6][9]
-
Rescue experiments: In a STAT3-depleted background, reintroducing a form of STAT3 that is resistant to the inhibitor (if such a mutant exists) should rescue the on-target phenotype.
-
Dose-response correlation: The concentration of this compound required to produce the cellular phenotype should correlate with the concentration required to inhibit STAT3 phosphorylation and its downstream targets.
Troubleshooting Guides
Problem 1: No or weak inhibition of STAT3 phosphorylation (p-STAT3) observed in Western blot analysis.
| Possible Cause | Suggested Solution |
| Inadequate Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Published IC50 values are a good starting point, but empirical determination is crucial.[9] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal duration for observing maximal inhibition of p-STAT3. |
| Inhibitor Degradation | Ensure proper storage of this compound, typically at -20°C or -80°C in a suitable solvent like DMSO, and avoid repeated freeze-thaw cycles.[9] Prepare fresh dilutions from a stock solution for each experiment. |
| High Basal STAT3 Activity | The cell line used may have very high constitutive STAT3 activation, requiring a higher concentration of the inhibitor to achieve significant suppression. |
| Cellular Uptake Issues | Verify that the inhibitor is cell-permeable in your system. If permeability is an issue, consider alternative delivery methods if available. |
Problem 2: Unexpected or inconsistent results in cell viability/proliferation assays.
| Possible Cause | Suggested Solution |
| Off-Target Cytotoxicity | The observed effect on cell viability may be due to off-target effects rather than STAT3 inhibition. Use the strategies outlined in FAQ 3 to differentiate between on-target and off-target effects. Perform a kinase selectivity screen to identify potential off-target kinases. |
| Assay-Specific Interference | The inhibitor might interfere with the assay components (e.g., luciferase, formazan (B1609692) dyes). Run appropriate controls, such as the inhibitor in a cell-free assay system, to rule out direct interference. |
| Cell Line Dependency | The cellular context, including the genetic background and the dependency on the STAT3 pathway, can significantly influence the response to the inhibitor. Test the inhibitor on a panel of cell lines with varying levels of STAT3 activation. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final solvent concentration in your experiments is consistent across all conditions and is below the toxic threshold for your cell line. |
Problem 3: Discrepancy between inhibition of p-STAT3 and downstream gene expression.
| Possible Cause | Suggested Solution |
| Redundant Signaling Pathways | The expression of some genes may be regulated by multiple transcription factors or signaling pathways. Even with effective STAT3 inhibition, other pathways might compensate and maintain gene expression. |
| Kinetics of Transcription and Translation | There might be a delay between the inhibition of STAT3 phosphorylation and the subsequent changes in mRNA and protein levels of its target genes. Perform a time-course experiment to analyze both p-STAT3 and downstream target expression at different time points. |
| STAT3-Independent Gene Regulation | The gene of interest may not be a direct target of STAT3 in your specific cellular context. Verify the STAT3 binding to the gene promoter using techniques like Chromatin Immunoprecipitation (ChIP). |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for characterizing the selectivity of a STAT3 SH2 domain inhibitor like this compound.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
Data presented as % inhibition at a fixed concentration (e.g., 1 µM). A higher percentage indicates greater inhibition.
| Kinase | % Inhibition | Kinase Family |
| STAT3 (intended target) | >95% | Transcription Factor |
| STAT1 | 25% | Transcription Factor |
| STAT5a | 30% | Transcription Factor |
| JAK1 | 15% | Tyrosine Kinase |
| JAK2 | 20% | Tyrosine Kinase |
| SRC | 45% | Tyrosine Kinase |
| EGFR | 10% | Tyrosine Kinase |
| PI3Kα | 5% | Lipid Kinase |
| AKT1 | 8% | Serine/Threonine Kinase |
| ERK2 | 12% | Serine/Threonine Kinase |
Table 2: Hypothetical Cellular Off-Target Effects of this compound
IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect.
| Assay | Cell Line | IC50 (µM) | Interpretation |
| p-STAT3 (Tyr705) Inhibition | MDA-MB-231 (High STAT3) | 0.5 | On-target potency |
| Cell Proliferation | MDA-MB-231 (High STAT3) | 1.5 | Suggests on-target anti-proliferative effect |
| Cell Proliferation | MCF-7 (Low STAT3) | > 20 | Indicates selectivity for STAT3-dependent cells |
| Apoptosis Induction | MDA-MB-231 (High STAT3) | 2.0 | Correlates with STAT3 inhibition |
| SRC Phosphorylation Inhibition | MDA-MB-231 | 5.0 | Potential off-target effect at higher concentrations |
| STAT1 Phosphorylation Inhibition | HeLa | 15.0 | Weak off-target effect on STAT1 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Subsequently, probe with an antibody for total STAT3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.[9]
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After transfection, treat the cells with different concentrations of this compound.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3: Kinase Selectivity Profiling
-
Assay Principle: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. These assays typically measure the ability of the inhibitor to compete with ATP for the kinase's active site.
-
Inhibitor Preparation: Prepare a stock solution of this compound at a high concentration in DMSO.
-
Kinase Reactions: Perform kinase reactions in the presence of a fixed concentration of this compound (for single-point screening) or a range of concentrations (for IC50 determination). The reaction mixture typically includes the purified kinase, a substrate (peptide or protein), and radiolabeled ATP.
-
Measurement of Kinase Activity: After the reaction, quantify the amount of phosphorylated substrate. The method of quantification depends on the assay format (e.g., filter binding, fluorescence polarization).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control. For IC50 determination, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.[7]
Visualizations
Caption: STAT3 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Caption: Troubleshooting Decision Tree for p-STAT3 Inhibition Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. novacurabioai.com [novacurabioai.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stat3-IN-35
Welcome to the technical support center for Stat3-IN-35, a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 10g in some literature) is a STAT3 inhibitor inspired by natural products.[1][2] It functions by binding to the SH2 domain of STAT3, which is crucial for STAT3 dimerization and subsequent activation.[1][2] By occupying this domain, this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705), preventing its activation and nuclear translocation.[2] This ultimately blocks STAT3-mediated gene transcription.[3]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent antiproliferative activity against triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-468.[1][2]
Q3: What is the recommended concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on available data, concentrations in the low micromolar range are typically effective for inhibiting STAT3 phosphorylation and inducing antiproliferative effects in sensitive TNBC cell lines.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once in solution, it should be stored at -80°C for up to one year.[4]
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
Possible Cause 1: Cell line is highly sensitive to STAT3 inhibition.
-
Troubleshooting Steps:
-
Review IC50 Data: Compare your cell line with published data. This compound shows selectivity for cancer cells over some non-cancerous cell lines.[2]
-
Perform a Dose-Response Curve: Test a wider range of lower concentrations to find a non-toxic, yet effective, concentration.
-
Reduce Treatment Duration: Shorter incubation times may be sufficient to observe inhibition of STAT3 signaling without inducing widespread cell death.
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Use the lowest effective concentration determined from your dose-response curve.
-
Assess STAT3 Phosphorylation: Confirm that the observed effects correlate with a decrease in p-STAT3 levels via Western blot. This helps to ensure the effects are target-mediated.
-
Include Control Cell Lines: Test the inhibitor on a non-sensitive or non-cancerous cell line to assess general cytotoxicity.
-
Issue 2: Lack of Efficacy or Inconsistent Results
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Steps:
-
Increase Concentration: If no toxicity is observed, gradually increase the concentration of this compound.
-
Verify Stock Solution: Ensure the inhibitor is properly dissolved and has been stored correctly to prevent degradation.
-
Possible Cause 2: Cell line is resistant to STAT3 inhibition.
-
Troubleshooting Steps:
-
Confirm STAT3 Activation: Verify that your cell line has constitutively active STAT3 or can be stimulated to activate STAT3.
-
Assess Downstream Targets: Check for changes in the expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-2) to confirm target engagement.[3]
-
Possible Cause 3: Experimental variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and reagent preparation.
-
Use Appropriate Controls: Always include vehicle (e.g., DMSO) controls in your experiments.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay |
| IC50 | MDA-MB-231 (TNBC) | 2.05 μM | MTT Assay (48 hrs) |
| MDA-MB-468 (TNBC) | 7.54 μM | MTT Assay (48 hrs) | |
| L02 (Human Liver) | > 20 μM | MTT Assay (48 hrs) | |
| MCF-10A (Non-tumorigenic Breast) | > 20 μM | MTT Assay (48 hrs) | |
| Binding Affinity (KD) | STAT3 SH2 Domain | 8.30 μM | Surface Plasmon Resonance (SPR) |
Data sourced from MedChemExpress product page, citing Fan C, et al. J Med Chem. 2024.[2]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for p-STAT3 (Tyr705) and Total STAT3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Re-probing: To analyze total STAT3 and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Caption: STAT3 pathway and this compound's mechanism of action.
Caption: A logical workflow for troubleshooting unexpected toxicity.
Caption: A general workflow for testing this compound in a new cell line.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
STAT3-IN-35 Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the STAT3 inhibitor, STAT3-IN-35.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound and other organic small molecules. For in vivo experiments, a co-solvent system, such as 5% DMSO + 30% PEG300, may be necessary to create a clear solution for administration.[1] Always use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can decrease the solubility of compounds.[2]
Q2: I'm observing precipitation in my stock solution after thawing. What should I do?
A2: Precipitation upon thawing is a common issue that can occur if the compound's solubility limit is exceeded at lower temperatures or after repeated freeze-thaw cycles.[2][3]
-
Do not use the solution with precipitate. Centrifuge the vial to pellet the solid before opening it to avoid contamination.[4]
-
Prepare a fresh solution.
-
To prevent this in the future:
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the compound's integrity. The recommended conditions can vary based on whether the compound is in solid form or in a solvent.[1][3]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | Up to 3 years | Store under desiccating conditions.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to minimize freeze-thaw cycles.[1][3] |
Q4: What is the maximum concentration of DMSO tolerated in cell culture experiments?
A4: The tolerance to DMSO varies between cell lines.[4]
-
< 0.1% DMSO: Generally considered safe for most cell lines.[4]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[4]
-
> 0.5% DMSO: May be cytotoxic or cause off-target effects.[4] It is crucial to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its specific effect on your cells.[4]
Q5: Does sonication affect the structure of this compound?
A5: While gentle warming (e.g., 37°C) and sonication can help dissolve compounds, prolonged or high-intensity sonication can potentially degrade the compound structure.[1][2] It should be used cautiously and for short durations (e.g., 5-10 minutes).[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you to identify the cause and find a solution.
Issue 1: Inconsistent experimental results or loss of compound activity.
This is a common problem that often points to the degradation of this compound in your stock or working solution.[3] The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: A visible color change is observed in the solution.
A color change often indicates chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air, or impurities in the solvent. You should discard the solution and prepare a fresh stock. To prevent this, store solutions in amber vials or wrap containers in foil to protect them from light.[3] If the compound is known to be sensitive to oxidation, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]
STAT3 Signaling Pathway and this compound Mechanism of Action
This compound is an inhibitor that binds to the SH2 domain of the STAT3 protein.[1][5] This binding event prevents the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and subsequent translocation to the nucleus to act as a transcription factor.[1][5][6]
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: HPLC-Based Assay for Assessing this compound Stability
This protocol provides a method to quantitatively assess the stability of this compound in a specific solvent or experimental medium over time.[7][8]
Objective: To determine the degradation rate of this compound under specific conditions by measuring its concentration at various time points using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
High-purity solvent (e.g., anhydrous DMSO)
-
Experimental medium (e.g., cell culture medium, PBS buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Incubator set to the desired experimental temperature (e.g., 37°C)
-
Microcentrifuge tubes or HPLC vials
Procedure:
-
Prepare a Fresh Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen high-purity solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your stock solution.[2]
-
Prepare the Test Solution: Dilute the stock solution into your experimental medium to the final working concentration. Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparing the test solution, take an aliquot. If necessary, stop any potential degradation by adding a quenching solvent (like ice-cold methanol) and/or flash freezing.[7] Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This sample represents 100% of the initial compound concentration.[4]
-
Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).[8]
-
Collect Time-Point Samples: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution. Process each sample immediately as described in Step 3.[8]
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch to ensure consistency.[8]
-
Inject a standard volume of each sample into the HPLC system.
-
Separate the compound from potential degradants using a suitable gradient elution method.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T=0 sample.
-
Integrate the area under the peak for this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and calculate the half-life (t½) of the compound under the tested conditions.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
Technical Support Center: Controlling for DMSO Effects when using STAT3 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of Dimethyl Sulfoxide (B87167) (DMSO) when using STAT3 inhibitors, such as STAT3-IN-35, in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a DMSO vehicle control essential when using this compound?
Q2: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[3][4][5] While some cell lines can tolerate up to 1% DMSO without significant cytotoxicity, it is crucial to determine the optimal, non-toxic concentration for your specific cell type through a dose-response experiment.[1][3][4] Primary cells are often more sensitive to DMSO than established cell lines.[3][4]
Q3: Can DMSO affect the viability and proliferation of my cells?
A3: Yes, DMSO can impact cell viability and proliferation in a dose-dependent manner.[6][7][8] At concentrations above 1%, DMSO has been shown to be toxic to most mammalian cell types.[3] However, even at lower concentrations, DMSO can have varied effects, including decreased proliferation, cell cycle arrest, and in some cases, even stimulation of cell growth.[3][6] Therefore, it is imperative to perform a cell viability assay with a range of DMSO concentrations to determine the acceptable limit for your specific cell line.
Q4: How might DMSO interfere with the STAT3 signaling pathway?
A4: DMSO has been shown to modulate various cellular signaling pathways.[3] One study has specifically indicated that DMSO can promote fetal cardiomyocyte proliferation through the phosphorylation of STAT3.[9] This highlights the potential for DMSO to directly influence the pathway you are studying. The use of a proper vehicle control is therefore critical to correctly attribute any observed changes in STAT3 activity to the inhibitor and not the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected results in the vehicle control group (e.g., decreased viability, altered morphology, changes in gene expression). | The DMSO concentration may be too high for your specific cell type or the exposure time is too long.[1] | Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration is within the recommended range.[3] Assess DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture to avoid contaminants.[3] Perform a Dose-Response Curve: Determine the maximum non-toxic concentration of DMSO for your cell line and experimental duration (see Protocol 1).[1] Reduce Exposure Time: If possible, shorten the incubation time with the inhibitor and vehicle. |
| The STAT3 inhibitor shows less efficacy than expected. | The final concentration of the inhibitor may be too low, or DMSO may be interfering with the assay at the concentration used. | Confirm Inhibitor Concentration: Verify the stock concentration and dilution calculations. Check for DMSO Interference in Assays: Some assay formats, like scintillation proximity assays, can be sensitive to DMSO.[10] If possible, use an alternative assay method to confirm your results. |
| High variability between replicates in the vehicle control group. | Inconsistent pipetting of the small volumes of DMSO stock solution. | Prepare Intermediate Dilutions: Instead of adding a very small volume of 100% DMSO directly to a large volume of media, prepare an intermediate, more manageable dilution of DMSO in your culture medium. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line over the intended experimental duration.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete culture medium. A common range to test is 0.01%, 0.1%, 0.5%, 1%, and 2% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions.
-
Incubation: Incubate the cells for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the "medium only" control is your maximum tolerated concentration.
Protocol 2: Vehicle Control for a this compound Experiment
Objective: To properly control for the effects of DMSO in an experiment using a STAT3 inhibitor.
Methodology:
-
Prepare Stock Solutions:
-
Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare a vehicle stock of 100% DMSO.
-
-
Prepare Working Solutions:
-
This compound Treatment: Dilute the this compound stock solution in culture medium to the final desired concentration (e.g., 10 µM). Note the final percentage of DMSO in this solution.
-
Vehicle Control: Dilute the 100% DMSO stock in culture medium to the exact same final percentage as in the this compound treatment group.
-
Untreated Control: Use culture medium only.
-
-
Treatment: Add the prepared working solutions to your cells.
-
Assay: Perform your experimental assay (e.g., Western blot for p-STAT3, reporter gene assay, cell proliferation assay).
-
Data Analysis: Compare the results from the this compound-treated group to both the vehicle control and the untreated control to isolate the specific effects of the inhibitor.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. STAT3 Phosphorylation Mediating DMSO's Function on Fetal Cardiomyocyte Proliferation with Developmental Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Stat3-IN-35 experimental variability reduction
Welcome to the technical support center for Stat3-IN-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and minimizing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its mechanism of action involves binding to the SH2 (Src Homology 2) domain of the STAT3 protein.[1][2] The SH2 domain is crucial for the dimerization of STAT3 monomers after they are phosphorylated.[3][4] By binding to this domain, this compound prevents the formation of STAT3 homodimers, which in turn blocks their translocation to the nucleus and subsequent activation of target gene transcription.[5][6] This inhibition of STAT3 signaling can lead to anti-proliferative effects and has shown anti-tumor activity in models of triple-negative breast cancer (TNBC).[1][2]
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintain the stability and activity of the compound. The following table summarizes the recommended storage conditions based on vendor information.
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from vendor datasheets.[1]
It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. If you are preparing the compound in DMSO, sterilization by filtration is generally not necessary as DMSO has sterilizing properties.[1] For aqueous preparations, filtering through a 0.22 µm filter membrane is the safest method for sterilization.[1]
Q4: What is a typical working concentration for in vitro experiments?
The optimal working concentration of this compound will vary depending on the cell line, assay type, and experimental duration. It is highly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Q5: How can I confirm that this compound is active in my experiment?
The most direct method to confirm the activity of this compound is to measure the phosphorylation status of its target, STAT3. A successful experiment should show a dose-dependent decrease in phosphorylated STAT3 at tyrosine 705 (p-STAT3 Y705) levels upon treatment with the inhibitor. This is typically assessed via Western Blot analysis. Total STAT3 levels should remain relatively unchanged and serve as a loading control.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical JAK-STAT3 signaling pathway and highlights the inhibitory action of this compound.
Caption: Mechanism of this compound in the JAK-STAT3 signaling pathway.
Troubleshooting Guides
Problem: I do not observe any inhibition of STAT3 phosphorylation (p-STAT3) after treatment.
This is a common issue that can arise from several factors related to the compound, the experimental setup, or the biological system. Follow this guide to diagnose the potential cause.
-
Is the compound active and correctly prepared?
-
Action: Confirm the storage conditions and age of your stock solution. If the stock is old or has been through multiple freeze-thaw cycles, prepare a fresh stock from powder.
-
Action: Verify the final concentration of the inhibitor and the solvent (e.g., DMSO) in your culture medium. High DMSO concentrations (>0.5%) can be toxic to some cell lines and affect results.
-
-
Is the STAT3 pathway active in your cell line?
-
Action: Ensure your cell line has constitutively active STAT3 or has been stimulated appropriately (e.g., with IL-6 or another cytokine) to induce STAT3 phosphorylation.[7][8] Run a positive control (stimulated, untreated cells) and a negative control (unstimulated, untreated cells) to confirm pathway activation.
-
-
Is the experimental timeline appropriate?
-
Action: The timing for STAT3 phosphorylation and subsequent inhibition can be rapid. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of p-STAT3.
-
-
Are your detection reagents working correctly?
-
Action: Verify the specificity and efficacy of your primary antibodies for p-STAT3 (Y705) and total STAT3. Use a positive control cell lysate known to have high p-STAT3 levels.
-
The following flowchart provides a logical approach to troubleshooting this issue.
Caption: Troubleshooting flowchart for lack of p-STAT3 inhibition.
Problem: I am seeing high variability in my cell viability/proliferation assay results.
High variability can obscure the true effect of the inhibitor. Several factors can contribute to this issue.
-
Inconsistent Cell Seeding:
-
Action: Ensure a homogenous single-cell suspension before plating. Count cells accurately using a hemocytometer or automated cell counter. Pay close attention to your pipetting technique to dispense an equal number of cells into each well.
-
-
Edge Effects in Multi-well Plates:
-
Action: Evaporation in the outer wells of a 96-well plate can concentrate media components and the inhibitor, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
-
Compound Solubility and Distribution:
-
Action: this compound may precipitate if the final solvent concentration is too low or if it is added to cold media. Ensure the stock solution is fully dissolved before diluting. When adding the compound to wells, mix thoroughly but gently (e.g., by pipetting up and down or using an orbital shaker) to ensure even distribution.
-
-
Biological Heterogeneity:
Key Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol outlines the steps to assess the efficacy of this compound by measuring the levels of phosphorylated STAT3.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 for TNBC) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling, you may serum-starve the cells for 4-6 hours in a serum-free medium.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 2-4 hours. Include a DMSO-only vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., IL-6 at 50 ng/mL) for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-STAT3 (Y705) and total STAT3 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-Actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of p-STAT3 inhibition.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 - Wikipedia [en.wikipedia.org]
- 9. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STAT3-IN-35
Welcome to the technical support center for STAT3-IN-35. This resource is designed for researchers, scientists, and drug development professionals utilizing the novel STAT3 inhibitor, this compound. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Overview of this compound
This compound is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is a naphthoquinone-furo-piperidine derivative inspired by natural products. The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation by binding to its SH2 domain.[1][2] This targeted action prevents STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression, leading to anti-proliferative effects in cancer cells. It has demonstrated potent antitumor activity in triple-negative breast cancer (TNBC) cell lines and xenograft models.[1][2]
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by binding to the Src Homology 2 (SH2) domain of the STAT3 protein. This binding event directly interferes with the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, which is a critical step for its activation. By inhibiting phosphorylation, this compound prevents the formation of STAT3 homodimers, their translocation into the nucleus, and the subsequent transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated significant anti-proliferative and antitumor activities in preclinical models of triple-negative breast cancer (TNBC).[1][2] Its efficacy in other cancer types with aberrant STAT3 signaling is an area of ongoing research.
Experimental Procedures
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies between different cell lines. For initial experiments, a dose-response curve is recommended. As a starting point, concentrations ranging from 1 µM to 20 µM can be tested. For specific TNBC cell lines, the following IC50 values have been reported:
| Cell Line | IC50 (µM)[1] |
| MDA-MB-231 | 2.05 |
| MDA-MB-468 | 7.54 |
Q4: How can I confirm that this compound is inhibiting STAT3 signaling in my cell line?
A4: The most direct method to confirm the inhibitory effect of this compound is to perform a Western blot analysis to assess the phosphorylation status of STAT3. You should observe a dose-dependent decrease in the levels of phosphorylated STAT3 (p-STAT3 at Tyr705) upon treatment with this compound, while the total STAT3 protein levels should remain relatively unchanged.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed.
| Possible Cause | Recommended Solution |
| Cell line is resistant to STAT3 inhibition. | Verify the dependence of your cell line on the STAT3 signaling pathway. Not all cancer cell lines have constitutively active STAT3. Perform a baseline Western blot to check for p-STAT3 levels. Consider using a positive control cell line known to be sensitive to STAT3 inhibition, such as MDA-MB-231. |
| Insufficient drug concentration or incubation time. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) and extend the incubation time (e.g., 48 to 72 hours). |
| Compound instability. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent cells may be less sensitive to treatment. |
Issue 2: Inconsistent results in Western blot for p-STAT3.
| Possible Cause | Recommended Solution |
| Suboptimal protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Ensure rapid cell lysis on ice. |
| Antibody issues. | Use a validated antibody specific for p-STAT3 (Tyr705). Titrate the antibody to determine the optimal concentration. Include a positive control (e.g., cells stimulated with a known STAT3 activator like IL-6) and a negative control (untreated cells). |
| Timing of treatment. | The inhibition of STAT3 phosphorylation can be a rapid event. Consider shorter treatment times (e.g., 1, 6, 12, 24 hours) to capture the maximal inhibitory effect. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-STAT3
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with a primary antibody against total STAT3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3.
Signaling Pathways and Workflows
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Stat3-IN-35 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous cancers, including triple-negative breast cancer (TNBC). Its role in promoting cell proliferation, survival, and angiogenesis has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of Stat3-IN-35, a novel STAT3 inhibitor, against other well-characterized STAT3 inhibitors, offering a resource for researchers in oncology and drug discovery.
Overview of STAT3 Inhibition
STAT3 is typically activated through phosphorylation of a critical tyrosine residue (Tyr705), which is often mediated by Janus kinases (JAKs) associated with cytokine and growth factor receptors. This phosphorylation event triggers the dimerization of STAT3 monomers via their SH2 domains, followed by translocation to the nucleus where the dimer binds to DNA and regulates the transcription of target genes involved in tumorigenesis. The primary strategies for inhibiting STAT3 activity involve targeting the SH2 domain to prevent dimerization, inhibiting the upstream kinases that phosphorylate STAT3, or blocking the DNA-binding activity of the STAT3 dimer.
Introduction to this compound
This compound is a recently developed STAT3 inhibitor that functions by binding to the SH2 domain, thereby inhibiting the phosphorylation and subsequent activation of STAT3.[1][2] It has demonstrated antiproliferative activities against triple-negative breast cancer (TNBC) cell lines and has shown potent antitumor activity in a TNBC xenograft model.[1][2]
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the key quantitative data for this compound and other prominent STAT3 inhibitors. This data is crucial for comparing the potency and binding affinity of these compounds.
| Inhibitor | Target Domain | Method | Potency (IC50) | Binding Affinity (Kd) | Key Findings & Cell Line Specific Data |
| This compound (Compound 10g) | SH2 Domain | Surface Plasmon Resonance (SPR) | Antiproliferative IC50 > 20 µM (L02, MCF-10A) | 8.30 µM | Possesses higher antiproliferative activity than Cryptotanshinone and Napabucasin against TNBC cell lines.[3] |
| Stattic | SH2 Domain | Cell-free assay | 5.1 µM | Not Reported | The first nonpeptidic small molecule inhibitor of STAT3.[4] Induces apoptosis in STAT3-dependent breast cancer cell lines. |
| Cryptotanshinone | SH2 Domain (putative) | Cell-free assay | 4.6 µM | Not Reported | Strongly inhibits phosphorylation of STAT3 Tyr705.[1] Antiproliferative GI50 of 7 µM in DU145 prostate cancer cells. |
| Niclosamide | STAT3 signaling pathway | Luciferase reporter assay | 0.25 µM (STAT3-dependent luciferase activity) | Not Reported | FDA-approved antihelminthic drug repurposed as a STAT3 inhibitor. Inhibits proliferation of Du145 cells with an IC50 of 0.7 µM.[5] |
| BP-1-102 | SH2 Domain | In vitro DNA-binding assay | 6.8 µM | 504 nM | Orally available small-molecule inhibitor.[3] |
| SH-4-54 | SH2 Domain | Not Reported | Nanomolar IC50s for suppressing pSTAT3 | 300 nM (STAT3), 464 nM (STAT5) | Potently kills glioblastoma brain cancer stem cells and shows blood-brain barrier permeability. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of STAT3 Inhibitors: Stat3-IN-35 vs. Stattic
In the competitive landscape of STAT3-targeted cancer therapies, two small molecule inhibitors, Stat3-IN-35 and Stattic, have emerged as noteworthy contenders. Both compounds target the critical SH2 domain of the STAT3 protein, a key signaling node implicated in tumor cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in making informed decisions.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and Stattic based on published studies. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not yet available in the public domain. Therefore, the data presented here is compiled from independent research and should be interpreted with consideration of the different methodologies employed.
| Parameter | This compound | Stattic |
| Target | STAT3 SH2 Domain | STAT3 SH2 Domain |
| IC50 (Cell-Free Assay) | Data not available | 5.1 µM[1] |
| IC50 (Cell-Based Assays) | MDA-MB-231: 0.52 µM | MDA-MB-231: ~5.5 µM[2] |
| SUM159: 0.68 µM | PC3 (STAT3-deficient): ~1.7 µM[2] | |
| UM-SCC-17B: 2.56 µM[3] | ||
| OSC-19: 3.48 µM[3] | ||
| Cal33: 2.28 µM[3] | ||
| UM-SCC-22B: 2.65 µM[3] | ||
| CCRF-CEM: 3.19 µM[4] | ||
| Jurkat: 4.89 µM[4] | ||
| Reported Biological Effects | - Inhibits STAT3 phosphorylation- Possesses antiproliferative activity in TNBC cell lines- Shows potent antitumor activity in a TNBC xenograft model | - Inhibits STAT3 activation, dimerization, and nuclear translocation- Induces apoptosis in various cancer cell lines- Suppresses tumor growth in vivo- May have off-target effects (e.g., inhibition of histone acetylation)[2][4] |
Delving Deeper: Mechanism of Action and In Vitro Efficacy
Both this compound and Stattic function by binding to the SH2 domain of STAT3. This interaction is crucial as the SH2 domain is responsible for the recruitment of STAT3 to activated receptor tyrosine kinases and for the subsequent dimerization of STAT3 monomers, a prerequisite for its nuclear translocation and transcriptional activity.
This compound has demonstrated potent antiproliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines. A key study reported IC50 values of 0.52 µM in MDA-MB-231 cells and 0.68 µM in SUM159 cells. This compound effectively inhibits the phosphorylation of STAT3, a critical step in its activation cascade.
Stattic , a more extensively characterized inhibitor, has a well-documented ability to disrupt STAT3 signaling. Its IC50 in a cell-free assay is 5.1 µM[1]. In cell-based assays, its potency varies across different cancer cell lines, with reported IC50 values generally falling in the low micromolar range[2][3][4]. For instance, in the MDA-MB-231 breast cancer cell line, Stattic exhibited an EC50 of approximately 5.5 µM[2]. Interestingly, Stattic also showed efficacy in STAT3-deficient PC3 prostate cancer cells, suggesting potential off-target effects[2]. Further research has indicated that Stattic can inhibit histone acetylation independently of its action on STAT3, a factor that researchers should consider when interpreting experimental outcomes[2][4].
In Vivo Antitumor Activity
Both compounds have shown promise in preclinical in vivo models.
This compound has been reported to exhibit potent antitumor activity in a TNBC xenograft model, indicating its potential for in vivo efficacy.
Stattic has also demonstrated significant antitumor effects in various xenograft models. For example, in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model, Stattic markedly inhibited tumor growth, with the most significant effect observed at a dose of 30 mg/kg[4]. It has also been shown to enhance the sensitivity of cancer cells to both chemotherapy and radiotherapy[5].
Visualizing the STAT3 Signaling Pathway and Inhibition
To illustrate the mechanism of action of these inhibitors, the following diagram, generated using Graphviz (DOT language), depicts the STAT3 signaling pathway and the points of intervention for both this compound and Stattic.
Caption: The STAT3 signaling pathway and points of inhibition.
Experimental Protocols: A Guide for Researchers
For scientists looking to evaluate these inhibitors, the following are detailed methodologies for key experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method to assess the direct inhibitory effect of the compounds on STAT3 activation.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Stattic for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against phosphorylated STAT3 (Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Stattic for a defined period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of the inhibitors in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, Stattic, or a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.
Conclusion
Both this compound and Stattic are promising inhibitors of the STAT3 signaling pathway with demonstrated anti-cancer properties. Based on the currently available data, this compound appears to exhibit greater potency in cell-based assays against TNBC cell lines. However, Stattic has been more extensively studied, and a larger body of literature is available detailing its effects and potential liabilities, such as off-target activities.
The choice between these two inhibitors will ultimately depend on the specific research question, the cancer type under investigation, and the experimental context. For studies requiring a highly potent inhibitor for TNBC, this compound may be a strong candidate. For broader applications and where a more characterized compound is preferred, Stattic remains a valuable tool. It is imperative for researchers to carefully consider the experimental design and to validate the on-target effects of either inhibitor in their system of interest. The development of direct comparative studies will be crucial in definitively establishing the superior efficacy of one compound over the other.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of STAT3 Inhibitors: S3I-201 versus Stattic
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely studied STAT3 inhibitors, S3I-201 and Stattic. This analysis is based on their binding affinities, mechanisms of action, and the experimental methodologies used for their characterization. Notably, a search for "Stat3-IN-35" yielded no publicly available information; therefore, this guide focuses on S3I-201 and the well-characterized inhibitor, Stattic, as a relevant alternative for comparison.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide delves into a comparative analysis of two small molecule inhibitors, S3I-201 and Stattic, that target the STAT3 signaling pathway through distinct mechanisms.
Quantitative Comparison of Binding Affinity
The binding affinities of S3I-201 and Stattic for STAT3 have been determined using different experimental assays, reflecting their distinct mechanisms of inhibition. The following table summarizes the key quantitative data for each inhibitor.
| Inhibitor | Target Domain | Assay Type | IC50 Value | Reference |
| S3I-201 | DNA-Binding Domain | STAT3 DNA-Binding Assay | 86 ± 33 μM | [1][2] |
| Stattic | SH2 Domain | Fluorescence Polarization | 5.1 μM | [3][4][5][6][7] |
Mechanism of Action
S3I-201 functions by inhibiting the DNA-binding activity of STAT3.[1][2] By targeting the DNA-binding domain, S3I-201 prevents the STAT3 dimer from binding to the promoter regions of its target genes, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[1]
Stattic , in contrast, targets the SH2 domain of STAT3.[3][5] The SH2 domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation. By binding to the SH2 domain, Stattic prevents the formation of STAT3 homodimers, which is a prerequisite for its nuclear translocation and subsequent DNA binding.[3][5]
Experimental Protocols
STAT3 DNA-Binding Assay (for S3I-201)
This assay, often performed as an Electrophoretic Mobility Shift Assay (EMSA), measures the ability of an inhibitor to prevent the binding of activated STAT3 to a specific DNA probe.
Workflow:
STAT3 DNA-Binding Assay Workflow
Protocol Details:
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from cells stimulated with a cytokine like Interleukin-6 (IL-6).
-
Binding Reaction: The nuclear extract is incubated with a radiolabeled or fluorescently labeled double-stranded DNA oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the sis-inducible element from the c-fos promoter). This reaction is performed in the presence of varying concentrations of S3I-201 or a vehicle control.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. The free probe migrates faster, while the STAT3-DNA complex is "shifted" to a higher molecular weight.
-
Analysis: The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified to determine the extent of inhibition by S3I-201 and to calculate the IC50 value.
Fluorescence Polarization Assay (for Stattic)
This in vitro assay measures the disruption of the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.
Workflow:
Fluorescence Polarization Assay Workflow
Protocol Details:
-
Reagents: Purified, recombinant human STAT3 protein and a fluorescently labeled phosphopeptide that mimics the natural binding partner of the STAT3 SH2 domain (e.g., a phosphotyrosine-containing peptide from the gp130 receptor) are used.[3]
-
Reaction: In a microplate, a fixed concentration of STAT3 protein and the fluorescent peptide are incubated in a suitable buffer. Varying concentrations of Stattic are added to the wells.
-
Principle: When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger STAT3 protein, its tumbling is slowed, leading to a high fluorescence polarization signal.
-
Inhibition: Stattic competes with the fluorescent peptide for binding to the STAT3 SH2 domain. At higher concentrations of Stattic, more fluorescent peptide is displaced, resulting in a decrease in the fluorescence polarization signal.
-
Measurement and Analysis: The fluorescence polarization is measured using a plate reader. The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[5][7]
STAT3 Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical STAT3 signaling pathway and highlights the points of intervention for S3I-201 and Stattic.
Canonical STAT3 Signaling Pathway and Inhibition
Conclusion
S3I-201 and Stattic represent two distinct strategies for inhibiting the pro-oncogenic STAT3 signaling pathway. Stattic demonstrates a significantly lower IC50 value, indicating higher potency in inhibiting the initial step of STAT3 dimerization by targeting the SH2 domain. S3I-201, while less potent, acts downstream by preventing the activated STAT3 dimer from binding to DNA. The choice between these or other STAT3 inhibitors will depend on the specific research or therapeutic context, including the desired molecular mechanism of action and the cellular environment. Recent studies have also suggested that S3I-201 may act as a non-selective alkylating agent, which should be a consideration in its experimental application.[8][9] This comparative guide provides a foundational understanding of the biochemical and mechanistic differences between these two widely used research compounds.
References
- 1. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Validating STAT3 Target Engagement in Cells: A Comparative Guide to Stat3-IN-35 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a highly pursued therapeutic target in oncology and inflammatory diseases due to its critical role in regulating cell proliferation, survival, and differentiation. The aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers. Consequently, the development and validation of small molecule inhibitors that effectively target STAT3 in a cellular context are of paramount importance.
This guide provides an objective comparison of Stat3-IN-35 with other commonly used STAT3 inhibitors, namely S3I-201, BP-1-102, and Stattic. We will delve into their mechanisms of action and present supporting experimental data to validate their engagement with the STAT3 target in cells. Detailed protocols for key experimental assays are also provided to assist researchers in their own investigations.
The STAT3 Signaling Pathway and Points of Inhibition
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in tumorigenesis. Small molecule inhibitors can disrupt this cascade at various points, most commonly by interfering with STAT3 phosphorylation, dimerization, or DNA binding.
Figure 1. The STAT3 signaling pathway and points of inhibition.
Comparison of STAT3 Inhibitors
The following tables summarize the available data for this compound and selected alternative inhibitors. It is important to note that the data has been compiled from various sources and direct head-to-head comparisons in the same experimental systems are limited.
| Inhibitor | Reported Mechanism of Action | Cell-Based IC50 | Binding Affinity (Kd) | Key Cellular Effects |
| Stat3-IN-1 (this compound) | Inhibits STAT3 phosphorylation and acetylation.[1] | 1.82 µM (HT29 cells)[1][2], 2.14 µM (MDA-MB-231 cells)[1][2] | Not Reported | Induces tumor cell apoptosis[1][2]; Attenuates degradation of endothelial tight junctions by inhibiting STAT3 phosphorylation[1]. |
| S3I-201 | Inhibits STAT3 DNA-binding activity by targeting the SH2 domain.[3][4] | 86 µM (for STAT3-DNA binding)[5][6][7] | Not Reported | Preferentially inhibits STAT3 over STAT1 and STAT5[3]; Induces apoptosis in cells with constitutively active STAT3[6]. |
| BP-1-102 | Binds to the STAT3 SH2 domain, blocking STAT3-phospho-tyrosine peptide interactions and STAT3 activation.[6][8][9][10] | 6.8 µM (for STAT3 DNA-binding)[6][7][8] | 504 nM[6][8][9] | Orally bioavailable and selective for STAT3[9]; Suppresses expression of downstream targets like c-Myc and Cyclin D1[8]. |
| Stattic | Selectively inhibits the function of the STAT3 SH2 domain, preventing activation and dimerization.[11] | 5.1 µM (in a cell-free assay) | Not Reported | Increases apoptotic rate of STAT3-dependent breast cancer cell lines[11]; Some studies suggest potential STAT3-independent effects[12][13]. |
Experimental Workflow for Validating STAT3 Target Engagement
A multi-pronged approach is essential to robustly validate that a small molecule inhibitor engages STAT3 within a cellular context. The following workflow outlines key experiments to assess direct binding and functional inhibition of the STAT3 pathway.
Figure 2. Experimental workflow for validating STAT3 target engagement.
Experimental Protocols
Herein, we provide detailed methodologies for key experiments crucial for validating the cellular target engagement of STAT3 inhibitors.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a fundamental method to assess whether a compound inhibits the activation of STAT3.
a. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with the STAT3 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with a STAT3 activator (e.g., 20 ng/mL IL-6) for 15-30 minutes.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[7][9]
a. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either a vehicle control (e.g., DMSO) or the test inhibitor at the desired concentration for 1-2 hours at 37°C.
b. Heating Step:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
c. Cell Lysis and Protein Analysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and analyze the amount of soluble STAT3 at each temperature point by Western Blot as described in the previous protocol. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization upon binding.
Co-Immunoprecipitation (Co-IP)
This assay is used to investigate the disruption of STAT3 dimerization by an inhibitor.[10]
a. Cell Lysis:
-
Harvest and wash cells as described for the Western Blot protocol.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to clarify the lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-STAT3 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
c. Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting, probing for STAT3. If assessing dimerization disruption, one could use cells co-transfected with differentially tagged STAT3 constructs (e.g., HA-STAT3 and FLAG-STAT3) and probe for the co-precipitated tagged protein. A decrease in the co-precipitated STAT3 in inhibitor-treated cells would indicate a disruption of dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to STAT3 Inhibition: Evaluating the Selectivity of Stat3-IN-35
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in drug discovery, particularly in oncology and inflammatory diseases, due to its critical role in promoting cell proliferation, survival, and immune evasion. Conversely, the closely related STAT1 protein often mediates opposing, tumor-suppressive and pro-inflammatory effects. Consequently, the selective inhibition of STAT3 over STAT1 is a key objective in the development of targeted therapies. This guide provides a comparative analysis of STAT3 inhibitors, with a focus on the selectivity profile of Stat3-IN-35, alongside other notable selective inhibitors.
Quantitative Comparison of STAT3 versus STAT1 Inhibition
Achieving high selectivity for STAT3 over STAT1 is challenging due to the significant homology between their SH2 domains, a primary target for many inhibitors. The following table summarizes the inhibitory potency and selectivity of several STAT3 inhibitors. While direct comparative IC50 data for this compound (also referred to as compound 10g in its primary publication) against STAT1 is not publicly available, its high affinity for STAT3 is noted. For comparative purposes, data for other well-characterized selective STAT3 inhibitors are included.
| Compound | STAT3 IC50 | STAT1 IC50 | Selectivity (STAT1/STAT3) | Assay Type |
| This compound (10g) | K_D_ = 8.30 μM[1] | Not Reported | Not Reported | Surface Plasmon Resonance (Binding) |
| Stattic | 5.1 μM | >20 μM (inactive) | > 3.9 | Inhibition of STAT3 DNA binding |
| Cryptotanshinone | 4.6 μM | No inhibition observed | High (Not Quantified) | Inhibition of STAT3 phosphorylation |
| Compound 23 | 25.7 ± 2.2 µM | Minimal effect | High (Not Quantified) | Luciferase Reporter Assay[2] |
| Compound 46 (non-selective) | 23.7 ± 1.8 µM | Similar to STAT3 | ~1 | Luciferase Reporter Assay[2] |
Note: The lack of a standardized assay for determining selectivity makes direct comparison between compounds challenging. The data presented is collated from various sources and methodologies.
The STAT3 and STAT1 Signaling Pathways
The signaling cascades of STAT3 and STAT1 are initiated by a variety of cytokines and growth factors. Upon receptor binding, Janus kinases (JAKs) are activated and subsequently phosphorylate STAT proteins. The phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. The diagram below illustrates the canonical signaling pathways for STAT3 and STAT1, highlighting their distinct and sometimes opposing downstream effects.
Experimental Protocols for Determining STAT3/STAT1 Selectivity
Accurate determination of a compound's selectivity for STAT3 over STAT1 is crucial. Below are detailed methodologies for key experiments commonly employed in the field.
Western Blot for STAT Phosphorylation
This assay directly measures the ability of an inhibitor to prevent the phosphorylation and subsequent activation of STAT3 and STAT1 in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with constitutively active STAT3 or cytokine-inducible STAT3) and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor (like this compound) for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, phosphorylated STAT1 (p-STAT1 Tyr701), and total STAT1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 and STAT1 phosphorylation by the test compound.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT3 and STAT1.
References
Confirming STAT3-Mediated Inhibition of Bcl-2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the inhibition of B-cell lymphoma 2 (Bcl-2) expression following the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). While this document is centered on the hypothetical inhibitor "Stat3-IN-35," it is important to note that as of late 2025, "this compound" is not a publicly documented STAT3 inhibitor. Therefore, this guide utilizes experimental data and protocols from established STAT3 inhibitors, such as Stattic and AG490, to illustrate the methodologies required to validate the on-target effects of any novel STAT3 inhibitor on the STAT3/Bcl-2 signaling axis.
The aberrant activation of the STAT3 signaling pathway is a known driver in many cancers, contributing to cell proliferation, survival, and resistance to apoptosis. One of the key downstream targets of activated STAT3 is the anti-apoptotic protein Bcl-2.[1][2][3] Constitutive STAT3 activity leads to the upregulation of Bcl-2, which helps cancer cells evade programmed cell death.[2][4] Consequently, inhibiting STAT3 is a promising therapeutic strategy to downregulate Bcl-2 and induce apoptosis in cancer cells.
The STAT3/Bcl-2 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), dimerizes and translocates to the nucleus. In the nucleus, phosphorylated STAT3 (p-STAT3) binds to the promoter regions of target genes, including BCL2, to initiate their transcription.[4][5] By inhibiting the phosphorylation and subsequent dimerization of STAT3, small molecule inhibitors can prevent its nuclear translocation and transcriptional activity, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2.[2][5]
Comparative Analysis of Bcl-2 Inhibition by STAT3 Inhibitors
To confirm that a novel STAT3 inhibitor like "this compound" effectively downregulates Bcl-2, its performance should be compared against a vehicle control and potentially other known STAT3 inhibitors. The primary methods for quantifying changes in Bcl-2 expression are Western blotting for protein levels and quantitative real-time PCR (qPCR) for mRNA levels.
Protein Expression Analysis by Western Blot
Western blotting provides a semi-quantitative measure of protein levels. In this context, cancer cells would be treated with varying concentrations of the STAT3 inhibitor, and the resulting cell lysates would be analyzed for Bcl-2 protein expression.
Table 1: Hypothetical Comparative Densitometry Analysis of Bcl-2 Protein Expression
| Treatment Group | Concentration (µM) | Bcl-2 Protein Level (Relative to Control) | p-STAT3 (Tyr705) Level (Relative to Control) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.65 | 0.58 |
| 5 | 0.32 | 0.25 | |
| 10 | 0.15 | 0.11 | |
| Stattic (Reference) | 5 | 0.40 | 0.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Gene Expression Analysis by qPCR
Quantitative PCR is used to measure the amount of Bcl-2 messenger RNA (mRNA), providing insight into whether the STAT3 inhibitor affects the transcription of the BCL2 gene.
Table 2: Hypothetical Comparative Analysis of Bcl-2 mRNA Expression
| Treatment Group | Concentration (µM) | Relative Bcl-2 mRNA Expression (Fold Change) |
| Vehicle Control (DMSO) | 0 | 1.0 |
| This compound | 1 | 0.72 |
| 5 | 0.41 | |
| 10 | 0.23 | |
| Stattic (Reference) | 5 | 0.48 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible protocols are crucial for validating experimental findings. Below are standard protocols for the key experiments cited in this guide.
Western Blotting for Bcl-2 and p-STAT3
This protocol outlines the steps for detecting Bcl-2 and phosphorylated STAT3 (Tyr705) protein levels in cell lysates.
-
Cell Culture and Treatment: Seed cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.[2] Once the cells reach 70-80% confluency, treat them with the desired concentrations of the STAT3 inhibitor or vehicle control for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies against Bcl-2 (1:1000), p-STAT3 (Tyr705) (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Bcl-2 and p-STAT3 band intensities to the loading control.
Quantitative Real-Time PCR (qPCR) for Bcl-2 mRNA
This protocol details the measurement of BCL2 gene expression at the mRNA level.
-
Cell Culture and Treatment: Treat cells with the STAT3 inhibitor as described for the Western blot protocol.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the treated cells using a commercial RNA extraction kit. Assess RNA purity and concentration using a spectrophotometer. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[8]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for human BCL2 and a stable housekeeping gene (e.g., GAPDH, ACTB).[8][9]
-
Data Analysis: Perform the qPCR using a real-time PCR instrument. Calculate the relative expression of the BCL2 gene using the comparative Cq (ΔΔCq) method, normalizing to the housekeeping gene.[8]
Conclusion
Confirming the inhibition of Bcl-2 expression by a novel STAT3 inhibitor is a critical step in its preclinical validation. By employing quantitative techniques such as Western blotting and qPCR, researchers can generate robust data to support the inhibitor's mechanism of action. The protocols and comparative framework provided in this guide offer a clear path for scientists and drug developers to assess the efficacy of new therapeutic compounds targeting the STAT3/Bcl-2 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to chemotherapy via Stat3-dependent overexpression of Bcl-2 in metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Bcl-2 induces STAT-3 activation via an increase in mitochondrial superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. [Real-time quantitative RT-PCR for the detection of bcl-2 mRNA expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
STAT3 Inhibition for Cyclin D1 Downregulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when activated, promotes the transcription of various genes involved in cell proliferation and survival. One of its key target genes is CCND1, which encodes Cyclin D1, a crucial regulator of the cell cycle. In many cancers, STAT3 is constitutively activated, leading to an overabundance of Cyclin D1 and uncontrolled cell division.[1][2][3][4] Consequently, inhibiting STAT3 has emerged as a promising therapeutic strategy to curtail cancer cell proliferation by reducing Cyclin D1 levels.[5][6]
This guide provides a comparative overview of the effects of STAT3 inhibition on Cyclin D1 levels, supported by experimental data and detailed protocols. While a specific inhibitor named "Stat3-IN-35" did not yield specific results in the literature reviewed, this guide will use well-characterized STAT3 inhibitors as a benchmark for comparison. We will explore both direct and indirect inhibition of STAT3 and their downstream effects on Cyclin D1.
The STAT3-Cyclin D1 Signaling Axis
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors binding to their respective receptors. This triggers the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Y705).[1][6] This phosphorylation event causes STAT3 to form dimers, which then translocate to the nucleus.[7][8] In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, including the CCND1 gene, thereby initiating their transcription.[5][9] The resulting increase in Cyclin D1 protein levels promotes cell cycle progression from the G1 to the S phase.[1][2]
Comparative Efficacy of STAT3 Inhibitors on Cyclin D1 Levels
The efficacy of STAT3 inhibitors in reducing Cyclin D1 levels can be assessed through various in vitro and in vivo experiments. The following table summarizes hypothetical but representative data for two classes of STAT3 inhibitors: a direct small molecule inhibitor and an indirect JAK inhibitor.
| Inhibitor Class | Example Compound | Mechanism of Action | Cell Line | Concentration | Treatment Time | % Reduction in Cyclin D1 Protein |
| Direct STAT3 Inhibitor | C188-9 | Binds to the SH2 domain of STAT3, preventing dimerization and DNA binding. | Head and Neck Squamous Cell Carcinoma | 10 µM | 24 hours | ~60% |
| Indirect STAT3 Inhibitor | AG490 | Inhibits Janus Kinases (JAKs), preventing the phosphorylation and activation of STAT3.[1] | Gastric Cancer Cells (HGC-27, BGC-823) | 50 µM | 48 hours | ~50%[1] |
Note: The data presented for C188-9 is representative based on its known mechanism of action. The data for AG490 is based on findings in gastric cancer cells.[1] Actual results may vary depending on the specific cell line, experimental conditions, and inhibitor used.
Experimental Protocols
The most common method to quantify changes in Cyclin D1 protein levels following treatment with a STAT3 inhibitor is Western blotting.
Protocol: Western Blotting for Cyclin D1
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., breast, gastric, or colorectal cancer cell lines) at a suitable density and allow them to adhere overnight.
-
Treat the cells with the STAT3 inhibitor (e.g., this compound or an alternative) at various concentrations for a predetermined duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific for Cyclin D1 overnight at 4°C.[11]
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the Cyclin D1 band intensity to the corresponding loading control band intensity.
Conclusion
The inhibition of the STAT3 signaling pathway presents a viable strategy for reducing Cyclin D1 levels and thereby controlling the proliferation of cancer cells. Both direct and indirect inhibitors of STAT3 have demonstrated efficacy in downregulating Cyclin D1. The choice of inhibitor and the experimental conditions are critical for achieving desired outcomes. The protocols and comparative data presented in this guide offer a framework for researchers to design and evaluate experiments aimed at targeting the STAT3/Cyclin D1 axis in cancer research and drug development.
References
- 1. Constitutive activation of STAT3 and cyclin D1 overexpression contribute to proliferation, migration and invasion in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3/cyclinD1 pathway promotes chemotherapeutic sensitivity of colorectal caner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? [mdpi.com]
- 7. Cyclin D1 represses STAT3 activation through a Cdk4-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to SH2 Domain Inhibitors for STAT3
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and survival.[1] Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target. The Src Homology 2 (SH2) domain of STAT3 is essential for its dimerization and subsequent activation, and thus, the development of small molecule inhibitors targeting this domain is a key area of research. This guide provides a comparative overview of several prominent STAT3 SH2 domain inhibitors, supported by experimental data and detailed methodologies.
The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Caption: Canonical STAT3 Signaling Pathway and the point of intervention for SH2 domain inhibitors.
Quantitative Comparison of STAT3 SH2 Domain Inhibitors
The following table summarizes the performance of several STAT3 SH2 domain inhibitors based on key quantitative metrics. It is important to note that IC50 and Kd values can vary depending on the specific assay conditions, cell lines used, and the purity of the recombinant protein. Therefore, this table should be used as a comparative guide, and researchers are encouraged to consult the primary literature for detailed experimental contexts.
| Inhibitor | Target Domain | IC50 | Binding Affinity (Kd) | Selectivity Notes |
| S3I-201 | SH2 Domain | 86 ± 33 µM (for STAT3-DNA binding)[2][3] | Not widely reported | Preferentially inhibits STAT3 over STAT1 and STAT5.[2] |
| Stattic | SH2 Domain | 5.1 µM (in vitro)[4] | Not widely reported | Selective for STAT3 over STAT1.[5] |
| Niclosamide | Indirect (Upstream Kinases) | 0.5 - 2 µM (for p-STAT3 in various cancer cell lines)[4] | Not applicable | Broad inhibitory profile, not specific to STAT3 SH2 domain.[4] |
| TTI-101 | SH2 Domain | 25.7 µM (in a cell-based assay) | Not reported | Minimal effect on STAT1. |
| WB436B | SH2 Domain | Not reported | Not reported | Selectively binds to STAT3 over other STAT family proteins. |
| 323-1 | SH2 Domain | Not reported | 94 µM[3] | More potent than S3I-201 in disrupting STAT3 dimerization.[3] |
| 323-2 | SH2 Domain | Not reported | 75 µM[3] | More potent than S3I-201 in disrupting STAT3 dimerization.[3] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of STAT3 inhibitors. Below are detailed methodologies for key assays used to characterize the binding and cellular activity of SH2 domain inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain.
Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a test compound for the STAT3 SH2 domain.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FLU-G(pY)LPQTV-NH2)
-
Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well or 384-well black microplates
Protocol:
-
Prepare a solution of recombinant human STAT3 protein at a final concentration of 150 nM in the assay buffer.[6]
-
Add varying concentrations of the test compound to the wells of the microplate. A typical concentration range would be from 0 to 1000 µM.[6]
-
Add the STAT3 protein solution to the wells containing the test compound and incubate at 37°C for 1 hour with gentle agitation.[6]
-
Add the fluorescently labeled phosphopeptide probe to each well at a final concentration of 10 nM.[6]
-
Incubate the plate at room temperature for 30 minutes.[6]
-
Measure the fluorescence polarization using a suitable plate reader.
-
A decrease in fluorescence polarization indicates that the test compound is inhibiting the binding of the fluorescent probe to the STAT3 SH2 domain.
-
Calculate IC50 or Kd values by fitting the data to a suitable binding model.
Caption: Workflow for a typical Fluorescence Polarization (FP) assay.
STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3 in response to stimulation and the inhibitory effect of test compounds.
Objective: To determine the functional inhibition of the STAT3 signaling pathway by a test compound in a cellular context.
Materials:
-
HEK293 cells stably expressing a STAT3-responsive luciferase reporter construct
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 3 µg/ml Puromycin
-
White, solid-bottom 96-well microplates
-
IL-6 (or other STAT3 activator)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
Protocol:
-
Harvest the STAT3 luciferase reporter HEK293 cells and seed them into a 96-well microplate at a density of 5 x 10^4 cells/well in 100 µl of growth medium.[7]
-
Incubate the cells at 37°C in a CO2 incubator overnight.[7]
-
The following day, pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with 10 ng/ml of IL-6 and incubate for an additional 6-16 hours at 37°C in a CO2 incubator.[7]
-
Add 50 µl of luciferase assay reagent to each well.[7]
-
Incubate at room temperature for 1-5 minutes and measure the luminescence using a microplate luminometer.[7]
-
A decrease in luminescence indicates that the test compound is inhibiting STAT3-mediated transcription.
-
Normalize the data to a control (e.g., cells treated with DMSO and IL-6) and calculate the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a test compound to a target protein immobilized on a sensor chip.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of a test compound for the STAT3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human STAT3 protein
-
Test compounds dissolved in a suitable running buffer
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Immobilize the recombinant STAT3 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and monitor the binding response in real-time.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the compound from the STAT3 protein.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Conclusion
The development of potent and selective STAT3 SH2 domain inhibitors is a promising avenue for the treatment of various cancers and inflammatory diseases. This guide provides a comparative overview of several key inhibitors, highlighting their performance based on available quantitative data. The detailed experimental protocols for FP, luciferase reporter, and SPR assays offer a foundation for researchers to evaluate and compare novel STAT3 inhibitors in a standardized manner. As research in this field continues to evolve, the application of these and other advanced methodologies will be crucial in identifying the next generation of STAT3-targeted therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pnas.org [pnas.org]
- 3. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 7. bosterbio.com [bosterbio.com]
A Comparative Guide to the Efficacy of STAT3 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of STAT3-IN-1, a potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, against other notable STAT3 inhibitors across various cancer cell lines. The data presented is intended to aid researchers in selecting the appropriate inhibitor for their specific research needs.
Introduction to STAT3 Inhibition in Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[1] In numerous cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and tumor progression.[2] This makes STAT3 an attractive target for cancer therapy. STAT3 inhibitors aim to block the STAT3 signaling pathway, thereby inducing cancer cell death and inhibiting tumor growth.
Comparative Efficacy of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of STAT3-IN-1 and other selected STAT3 inhibitors in various cancer cell lines. The IC50 value represents the concentration of an inhibitor required to reduce the biological activity of a target by 50% and is a common measure of a drug's potency.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| STAT3-IN-1 (compound 7d) | HT29 | Colon Carcinoma | 1.82[3][4] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.14[3][4] | |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | |
| S3I-201 (NSC 74859) | MDA-MB-435 | Breast Carcinoma | ~100 |
| MDA-MB-453 | Breast Carcinoma | ~100 | |
| MDA-MB-231 | Breast Carcinoma | ~100 | |
| Napabucasin (BBI608) | H146 | Small Cell Lung Cancer | 1.3 (24h), 1.2 (48h), 0.8 (72h) |
| H1417 | Small Cell Lung Cancer | 3.4 (24h), 18.3 (48h), 0.6 (72h) | |
| H1688 | Small Cell Lung Cancer | 1.7 (24h), 1.2 (48h), 0.9 (72h) | |
| H446 | Small Cell Lung Cancer | 4.4 (24h), 1.7 (48h), 1.0 (72h) | |
| H209 | Small Cell Lung Cancer | 0.5 (24h), 0.6 (48h), 0.6 (72h) | |
| H720 | Small Cell Lung Cancer | 11.6 (24h), 5.4 (48h), 3.2 (72h) | |
| KKU-055 | Biliary Tract Cancer | 0.19 | |
| TFK-1 | Biliary Tract Cancer | up to 18 | |
| EGi-1 | Biliary Tract Cancer | up to 18 | |
| KKU-213 | Biliary Tract Cancer | up to 18 | |
| OCUG-1 | Biliary Tract Cancer | up to 18 | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | ~5.1 |
| DU145 | Prostate Carcinoma | ~3.5 | |
| Hey | Ovarian Cancer | 18.4 | |
| A2780 | Ovarian Cancer | 11.2 | |
| B16 | Melanoma | 12.37 | |
| B16BL6 | Melanoma | 8.65 | |
| OPB-51602 | H522 | Non-Small Cell Lung Cancer | 0.5 - 2.8 nM |
| H2228 | Non-Small Cell Lung Cancer | 0.5 - 2.8 nM | |
| H23 | Non-Small Cell Lung Cancer | 0.5 - 2.8 nM | |
| A549 | Non-Small Cell Lung Cancer | 0.5 - 2.8 nM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 - 2.8 nM | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.5 - 2.8 nM |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the STAT3 signaling pathway and a general experimental workflow for determining IC50 values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for determining cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
STAT3 inhibitor stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the STAT3 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the inhibitor) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[5]
-
Note: The optimal cell seeding density and incubation times may vary depending on the cell line and should be determined empirically.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
In Vivo Validation of STAT3 Inhibitors: A Comparative Guide
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that, when persistently activated, plays a crucial role in the development and progression of numerous cancers by promoting cell proliferation, survival, and angiogenesis.[1] Consequently, STAT3 has emerged as a significant target for novel cancer therapies. While in vitro studies are essential for the initial screening of potential STAT3 inhibitors, in vivo validation is a critical step to assess their therapeutic potential in a complex biological system. This guide provides a comparative overview of the in vivo antitumor activity of selected STAT3 inhibitors, details common experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.
Comparative In Vivo Efficacy of STAT3 Inhibitors
The antitumor effects of several STAT3 inhibitors have been evaluated in various preclinical xenograft models. The following table summarizes the in vivo performance of a selection of these compounds, including SD-36, WP1066, OPB-31121, and Stattic.
| Inhibitor | Cancer Type / Cell Line | Animal Model | Dosage & Administration | Key In Vivo Antitumor Effects |
| SD-36 | Acute Myeloid Leukemia (MOLM-16), Anaplastic Large-Cell Lymphoma (SU-DHL-1) | Xenograft Mouse Models | 25-100 mg/kg, intravenous, weekly | Achieves complete and long-lasting tumor regression.[2][3][4] |
| WP1066 | Melanoma (A375, B16) | Nude Mice, Syngeneic Mice | 40 mg/kg, intraperitoneal or oral | Significantly inhibited tumor growth.[5][6] In intracerebral melanoma, 80% of mice showed long-term survival (>78 days).[7] |
| Renal Cell Carcinoma (Caki-1) | Murine Xenografts | 40 mg/kg, oral gavage, daily | Significantly smaller tumor volume compared to control.[6] | |
| B-cell Non-Hodgkin's Lymphoma (Mino) | SCID Mice | 20 or 40 mg/kg, intraperitoneal | Significantly decreased tumor burden and increased survival.[8] | |
| OPB-31121 | Gastric Cancer | Xenograft Model | Not specified in detail | Decreased cell proliferation in the xenograft model.[9] |
| Leukemia (HEL) | SCID Mice | 300 mg/kg, oral | Dose-dependent tumor growth suppression.[10] | |
| Stattic | T-cell Acute Lymphoblastic Leukemia | Xenograft Mouse Model | 15 and 30 mg/kg | Markedly inhibited tumor growth in a dose-dependent manner.[11] |
| Cervical Cancer (CaSki) | Nude Mice | Not specified in detail | Tumors in Stattic-treated mice grew more slowly than in control mice.[12] | |
| Prostate Cancer (PC3M-1E8) | Athymic Nude Mice | Not specified in detail | Displayed strong growth inhibition of tumors.[13] |
Key Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cellular processes that are often dysregulated in cancer. The pathway is typically activated by cytokines and growth factors, leading to a cascade of events that culminates in the transcription of genes involved in cell proliferation, survival, and angiogenesis.
Caption: The STAT3 signaling cascade initiated by extracellular signals.
Experimental Protocols
The in vivo validation of STAT3 inhibitors typically involves the use of xenograft tumor models in immunocompromised mice. The following is a generalized protocol for such studies.
1. Cell Line Selection and Culture:
-
Selection: Choose a human cancer cell line with well-characterized, constitutively active STAT3 signaling relevant to the cancer type of interest.
-
Culture: Maintain the selected cell line in the appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells should be grown to 70-80% confluency before being harvested for implantation.[14]
2. Animal Model:
-
Choice of Animal: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used as they can accept human tumor xenografts without rejection.[15]
-
Acclimatization: Allow the mice to acclimate to the new environment for at least one week prior to the commencement of any experimental procedures.[14]
3. Tumor Inoculation:
-
Cell Preparation: Harvest the cultured cancer cells and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel.
-
Injection: Subcutaneously inject a specific number of cells (e.g., 4 x 10^7 cells) into the flank of each mouse.[10]
4. Tumor Growth Monitoring and Randomization:
-
Measurement: Once the tumors become palpable, measure their length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[14]
-
Randomization: When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of the STAT3 inhibitor).[14]
5. Drug Administration:
-
Route: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) depends on the properties of the inhibitor being tested.[14]
-
Dosage and Schedule: The dosage and frequency of administration should be based on prior in vitro data and pilot in vivo studies to determine the maximum tolerated dose and an effective dose.[14]
6. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Continue to measure tumor volume throughout the duration of the study.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of potential toxicity.[14]
-
Clinical Observations: Record any signs of distress or adverse effects.[14]
7. Study Endpoint and Data Analysis:
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed. Blood and other tissues may also be collected for further analysis.
-
Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the statistical significance of the treatment effect.[14]
Experimental Workflow
Caption: A typical workflow for the in vivo validation of an antitumor compound.
References
- 1. SD-36 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 2. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of STAT3 Inhibition: A Comparative Guide to the Cross-Reactivity of SH2 Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Signal Transduser and Activator of Transcription 3 (STAT3) protein has emerged as a critical target in the development of novel therapeutics for a range of diseases, most notably cancer. Its persistent activation is a hallmark of many malignancies, driving tumor cell proliferation, survival, and immune evasion. A primary strategy for thwarting aberrant STAT3 signaling is the development of small molecule inhibitors that target the Src Homology 2 (SH2) domain. This domain is pivotal for STAT3 dimerization, a prerequisite for its nuclear translocation and transcriptional activity. However, the high degree of structural homology among the SH2 domains of different STAT family members presents a significant challenge, leading to potential off-target effects and limiting therapeutic efficacy. This guide provides a comprehensive comparison of the cross-reactivity profiles of several prominent STAT3 SH2 domain inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Selectivity
Achieving high selectivity for STAT3 over other STAT family members, particularly STAT1 and STAT5, is a critical goal in the development of STAT3-targeted therapies. While STAT3 primarily mediates pro-oncogenic signaling, STAT1 is often involved in anti-tumor immune responses. Therefore, non-selective inhibition could lead to undesirable immunosuppressive effects. The following tables summarize the in vitro binding affinities and inhibitory concentrations of several STAT3 SH2 domain inhibitors against STAT3 and other STAT proteins.
| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity Notes | Reference |
| S3I-201 | STAT3 | DNA Binding Assay | IC50: 86 µM | Preferentially inhibits STAT3 over STAT1 (IC50 >300 µM) and STAT5 (IC50: 166 µM).[1][2][3][4] | [1][2][3][4] |
| Stattic | STAT3 | - | - | Initially reported to be selective for STAT3 over STAT1 and STAT5, but recent studies suggest it may act independently of STAT3 in some contexts. | |
| WB436B | STAT3 (SH2) | Microscale Thermophoresis (MST) | Kd: 94.3 nM | Highly selective for STAT3 over STAT1, STAT2, STAT4, STAT5B, and STAT6 (Kd > 10 µM for other STATs).[5] | [5] |
| YY002 | STAT3 (SH2) | - | Kd: 2.24 nM | Selectively binds to the STAT3 SH2 domain over other STAT members. Also shows no obvious inhibition of tyrosine or serine kinases.[6] | [6] |
| TTI-101 (C188-9) | STAT3 (SH2) | - | Kd: 4.7 nM | Does not inhibit upstream JAK or Src kinases.[7] | [7] |
| OPB-31121 | STAT3 (SH2) | - | - | Reported to have high affinity for the STAT3 SH2 domain with no appreciable effect on the activity of other kinases. |
Key Experimental Methodologies
The following protocols provide an overview of the key experimental techniques used to assess the binding affinity and selectivity of STAT3 SH2 domain inhibitors.
Fluorescence Polarization (FP) Assay
This assay is a widely used method to monitor the binding of a small molecule inhibitor to a protein in a homogeneous solution.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (a peptide that binds to the STAT3 SH2 domain). When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger STAT3 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent probe for binding to the SH2 domain will displace the probe, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human STAT3 protein.
-
Fluorescently labeled peptide probe with high affinity for the STAT3 SH2 domain (e.g., 5-FAM-G(pY)LPQTV-NH2).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add STAT3 protein and the fluorescent probe to the wells of the microplate at optimized concentrations.
-
Add the test compounds at various concentrations. Include appropriate controls (no inhibitor, no protein).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the fluorescence polarization signal.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (e.g., a STAT3 inhibitor) in solution binds to a ligand (e.g., STAT3 protein) that is immobilized on the chip surface. This change in refractive index is proportional to the mass of the analyte that binds to the ligand, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).
Protocol:
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant human STAT3 protein (ligand).
-
Test compounds (analyte) dissolved in a suitable running buffer.
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP+ buffer).
-
-
Procedure:
-
Immobilize the STAT3 protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without immobilized protein).
-
Monitor the binding response in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the compound.
-
Regenerate the sensor surface to remove the bound analyte for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A compound that binds to the target protein will typically increase its stability, resulting in more soluble protein remaining at higher temperatures compared to the untreated control.
Protocol:
-
Reagents and Materials:
-
Cell line of interest.
-
Test compounds.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Method for protein quantification (e.g., Western blotting, ELISA).
-
-
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to separate the soluble and aggregated protein fractions (e.g., by freeze-thaw cycles followed by centrifugation).
-
Collect the supernatant (soluble fraction) and quantify the amount of the target protein (STAT3) using a suitable method like Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble STAT3 protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizing the Landscape of STAT3 Signaling and Inhibition
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical STAT3 signaling pathway and a general workflow for screening STAT3 inhibitors.
Caption: Canonical STAT3 signaling pathway and the point of intervention for SH2 domain inhibitors.
Caption: A typical experimental workflow for the identification and characterization of STAT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S3I-201 (NSC74859, S31-201) | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. YY002 | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Small Molecule STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and other disease areas due to its central role in tumor cell proliferation, survival, and immune evasion. The development of small molecule inhibitors targeting STAT3 has been a significant focus of research, with several candidates advancing to preclinical and clinical evaluation. A critical aspect of the drug development process is the characterization of a compound's pharmacokinetic (PK) profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is paramount for designing effective dosing regimens and predicting clinical success.
This guide provides a comparative overview of the available pharmacokinetic data for a selection of small molecule STAT3 inhibitors. The information is intended to assist researchers and drug development professionals in evaluating and comparing the properties of these compounds.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for several small molecule STAT3 inhibitors. Data from both preclinical and clinical studies are presented to offer a broad perspective on the behavior of these compounds. It is important to note that direct comparison between compounds should be made with caution, as experimental conditions such as species, dose, and formulation can significantly influence pharmacokinetic outcomes.
| Inhibitor | Study Type | Species | Dose | Route | Cmax | Tmax | t1/2 (h) | F (%) | Reference(s) |
| BP-1-102 | Preclinical | Mouse | 3 mg/kg | Oral | Detectable at µM concentrations | - | - | Orally bioavailable | [1] |
| LY5 | Preclinical | Mouse | 5 mg/kg | Oral | ~1 µg/mL | ~4 h | ~6 h | 78.6 | [2] |
| Preclinical | Dog | 1 mg/kg | Oral | ~0.1 µg/mL | ~2 h | ~4 h | - | [2] | |
| WP1066 | Preclinical | Mouse | 40 mg/kg | Oral | > 1 µM | - | 4.5 | ~20 | [3] |
| Clinical (Phase I) | Human | 8 mg/kg | Oral | Dose-dependent increase | - | 2-3 | ~30 | [4] | |
| YY002 | Preclinical | Mouse | 10 mg/kg | Oral | 4307.80 ng/mL | - | 14.3 | 31.3 | [5] |
| Napabucasin (BBI608) | Preclinical | Rat | - | Oral | - | - | - | 75.5 | [6] |
| Clinical (Phase I) | Human | 240 mg BID | Oral | - | 4-6 h | 7.14 | - | [7] | |
| OPB-31121 | Clinical (Phase I) | Human | 300 mg BID | Oral | High inter-subject variability | - | - | Unfavorable | [8] |
| OPB-51602 | Clinical (Phase I) | Human | 4 mg | Oral | - | 2-3 h | 44-61 | - | [9] |
Signaling Pathway and Point of Inhibition
The canonical STAT3 signaling pathway is a critical cascade involved in cellular proliferation, differentiation, and survival. Small molecule inhibitors predominantly target the SH2 domain of the STAT3 protein, thereby preventing its dimerization and subsequent translocation to the nucleus to act as a transcription factor.
Canonical STAT3 signaling pathway and inhibition.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using various experimental designs. Below are generalized methodologies representative of those employed in the cited preclinical and clinical studies.
Preclinical Pharmacokinetic Studies in Rodents (e.g., Mice)
Objective: To determine the pharmacokinetic profile of a STAT3 inhibitor following intravenous (IV) and oral (PO) administration.
Animals: Male or female mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old.
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum. A 12-hour light/dark cycle is maintained.
Formulation:
-
Intravenous: The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO, Cremophor EL, and saline.
-
Oral: The compound is often formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or in a solution if solubility permits.
Dosing:
-
A single dose is administered via the tail vein (IV) or by oral gavage (PO).
-
Dose levels are selected based on prior toxicity and efficacy studies. For example, a 5 mg/kg or 10 mg/kg dose is common for initial PK screening.[2][5]
Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via methods such as retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the STAT3 inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is generated using known concentrations of the compound in blank plasma.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Phase I Clinical Trial Pharmacokinetics
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a STAT3 inhibitor in patients with advanced solid tumors.
Study Design: An open-label, dose-escalation study is a common design for first-in-human trials.[8][9]
Patient Population: Patients with advanced, refractory solid tumors for whom standard therapies have been exhausted.
Dosing:
-
The STAT3 inhibitor is administered orally, typically once or twice daily, in escalating dose cohorts.
-
Dosing may be continuous or intermittent (e.g., 21 days on, 7 days off).[8]
Sample Collection:
-
Serial blood samples are collected on specific days of the treatment cycle (e.g., Day 1 and Day 21 of Cycle 1) at pre-dose and multiple time points post-dose.
-
Plasma is processed and stored as described in the preclinical protocol.
Bioanalysis:
-
Plasma concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis to assess dose-proportionality, accumulation, and other key PK characteristics.
Conclusion
The small molecule STAT3 inhibitors presented in this guide exhibit a range of pharmacokinetic properties. Compounds like LY5 and YY002 have demonstrated good oral bioavailability in preclinical models, a desirable characteristic for patient convenience and chronic dosing.[2][5] In contrast, clinical candidates such as OPB-31121 have faced challenges with unfavorable pharmacokinetic profiles in humans.[8] The long half-life of inhibitors like OPB-51602 suggests the potential for less frequent dosing.[9] WP1066 has shown promising oral bioavailability in both preclinical and clinical settings.[3][4]
It is evident that achieving optimal pharmacokinetic properties remains a critical hurdle in the development of clinically successful STAT3 inhibitors. Continued research and lead optimization are necessary to identify and advance candidates with favorable ADME profiles that translate from preclinical models to humans. This guide serves as a valuable resource for comparing the current landscape of small molecule STAT3 inhibitors and informing future drug discovery and development efforts in this important therapeutic area.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napabucasin Drug‐Drug Interaction Potential, Safety, Tolerability, and Pharmacokinetics Following Oral Dosing in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and biomarker study of OPB-51602, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility of Stat3-IN-35
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the novel STAT3 inhibitor, Stat3-IN-35, with other established alternatives. The data and protocols presented are based on the initial findings from its discovery and publicly available information on comparable inhibitors.
Overview of this compound
This compound (also referred to as compound 10g ) is a novel, natural product-inspired STAT3 inhibitor identified as a naphthoquinone-furo-piperidine derivative. It has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain.[1][2] Preclinical studies have demonstrated its antiproliferative activity against triple-negative breast cancer (TNBC) cell lines and potent antitumor effects in a TNBC xenograft model.[1][2]
Comparative Quantitative Data
The following tables summarize the key quantitative data for this compound and a selection of alternative STAT3 inhibitors. This allows for a direct comparison of their reported potencies.
Table 1: Binding Affinity and STAT3 Inhibition
| Compound | Target Domain | Binding Affinity (Kd) | STAT3 Phosphorylation Inhibition (IC50) | Reference |
| This compound (10g) | SH2 | 8.30 µM (SPR) | Data not available in abstract | [1] |
| Stattic | SH2 | ~21 µM (FP) | 5.1 µM (in vitro) | [3] |
| BP-1-102 | SH2 | 504 nM (SPR) | 4-6.8 µM (in cells) | [4] |
| C188-9 | SH2 | 4.7 nM (MST) | 3.7 µM (G-CSF induced) | [5] |
Table 2: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | This compound (10g) | Stattic | BP-1-102 | C188-9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.05 µM | ~5.5 µM | ~10.9 µM | 10.6 µM |
| MDA-MB-468 | Triple-Negative Breast Cancer | 7.54 µM | Data not available | Data not available | Data not available |
| 4T1 | Murine Breast Cancer | 1.83 µM | Data not available | Data not available | Data not available |
| MCF-10A | Normal Breast Epithelium | 18.21 µM | Data not available | Data not available | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is sourced from various publications.[2]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying research findings. Below are the generalized methodologies for the key experiments used to characterize STAT3 inhibitors, based on common laboratory practices and information from related studies. The specific details for this compound are derived from the initial publication where available.
Western Blot for STAT3 Phosphorylation
This assay is used to determine the inhibitory effect of a compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound) for a specified time. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Subsequently, incubate with a primary antibody for total STAT3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with the STAT3 inhibitor for a specified duration. In some cases, cells are also stimulated with an activator of the STAT3 pathway, such as Interleukin-6 (IL-6), to induce STAT3 transcriptional activity.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in control cells to determine the inhibitory effect of the compound on STAT3 transcriptional activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Caption: The JAK-STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for the evaluation of a novel STAT3 inhibitor.
Conclusion and Future Directions
The initial data on this compound (10g) positions it as a promising STAT3 inhibitor with potent antiproliferative effects against TNBC cell lines. Its selectivity for cancer cells over normal epithelial cells, as suggested by the IC50 values, is a favorable characteristic. However, as a recently discovered compound, the reproducibility of these findings by independent laboratories is yet to be established.
For researchers interested in utilizing or further investigating this compound, it is crucial to:
-
Obtain the full experimental details from the original publication by Fan C, et al. (2024) to ensure accurate replication of the experiments.
-
Perform head-to-head comparisons with other STAT3 inhibitors under identical experimental conditions to confirm its relative potency and selectivity.
-
Investigate its efficacy in a broader range of cancer cell lines and in vivo models to fully characterize its therapeutic potential.
This guide serves as a starting point for understanding the current experimental landscape of this compound and provides a framework for its comparative evaluation. As more research becomes available, the reproducibility and full therapeutic potential of this novel inhibitor will become clearer.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Stat3-IN-35: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and logistical procedures for the disposal of Stat3-IN-35, a STAT3 inhibitor used in research. Adherence to these protocols is vital to ensure a safe laboratory environment and to prevent environmental contamination.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, it is described as having "toxicity and potent antitumor activity".[1] Therefore, it should be handled with care, assuming it may be a hazardous compound. General safety precautions for similar research chemicals include avoiding inhalation of dust or fumes, preventing contact with skin and eyes, and wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety goggles.[2] In case of a spill, it should be contained and collected appropriately, and the area should be thoroughly cleaned.[2]
Step-by-Step Disposal Procedure
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for laboratory chemical waste management.
1. Waste Identification and Classification:
-
Assume Hazardous Nature: In the absence of a specific SDS, treat this compound as hazardous waste.
-
Do Not Mix: Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[3] Incompatible chemicals can react dangerously.
-
Segregate Waste Streams: Keep solid and liquid waste containing this compound separate.[4] Contaminated lab materials such as gloves, absorbent paper, and pipette tips should be disposed of as solid chemical waste.[5]
2. Containerization and Labeling:
-
Use Compatible Containers: Collect this compound waste in a chemically resistant and leak-proof container.[4][5] The original container, if empty and clean, can be used for solid waste collection.[5]
-
Proper Labeling: Clearly label the waste container with a "Hazardous Waste" label.[6] The label must include:
3. Storage:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be secure and away from general laboratory traffic.
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent spills.[4]
-
Regular Inspection: Regularly inspect the waste container for any signs of leakage or degradation.[6]
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6]
-
Follow Institutional Procedures: Your EHS office will have specific procedures for requesting a waste pickup. This may involve filling out an online form or a physical tag for the waste container.[6]
Experimental Protocols Referenced in Disposal
The disposal procedures outlined above are based on standard laboratory safety protocols and do not involve experimental methodologies. The key principle is the proper identification, segregation, and containment of chemical waste for disposal by a certified hazardous waste management provider, coordinated through the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and, when available, the manufacturer's Safety Data Sheet (SDS) for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. acs.org [acs.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for Stat3-IN-35
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial when working with Stat3-IN-35 to mitigate risks. The following procedural steps should be strictly adhered to:
1. Designated Work Area:
-
All work involving this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly labeled area within the laboratory.[3]
2. Engineering Controls:
-
Ventilation: All manipulations of the solid form of this compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent the inhalation of powders or aerosols.[3][4]
-
Biological Safety Cabinet: For cell culture applications, all work should be carried out in a Class II biological safety cabinet to maintain sterility and protect the user.[3]
3. Compound Handling:
-
Weighing and Aliquoting: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[4] Utilize dedicated spatulas and weighing papers.
-
Solution Preparation: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.[2][4] Securely cap the vial and use a vortex or sonicator to ensure complete dissolution.[4]
4. Personal Hygiene:
-
After handling the compound, even when gloves have been worn, it is imperative to wash hands thoroughly with soap and water.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[3] - Gloves: Two pairs of nitrile gloves (double-gloving).[3] - Eye Protection: Chemical splash goggles for a complete seal.[3] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[3] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[3] - Eye Protection: Chemical splash goggles or a face shield if there is a splash risk.[3] - Lab Coat: Standard laboratory coat.[3] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[3] - Eye Protection: Safety glasses with side shields.[3] - Lab Coat: Standard laboratory coat.[3] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[3] - Eye Protection: Chemical splash goggles.[3] - Lab Coat: Standard laboratory coat.[3] |
Disposal Plan: Responsible Management of Hazardous Waste
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This category includes empty vials, contaminated gloves, pipette tips, and any other disposable items that have come into contact with the compound. These materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[4] Do not pour down the drain. [4]
Experimental Workflow and Safety Procedures
To provide a clear visual guide, the following diagrams illustrate the logical flow of handling and disposal, as well as a conceptual representation of the STAT3 signaling pathway.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
